Product packaging for Carbonic acid, magnesium salt(Cat. No.:CAS No. 7757-69-9)

Carbonic acid, magnesium salt

Cat. No.: B10774748
CAS No.: 7757-69-9
M. Wt: 86.33 g/mol
InChI Key: XNEYCQMMVLAXTN-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemical Science

Magnesium carbonate is an inorganic salt that holds a position of considerable importance in contemporary chemical science. Its versatility stems from its various hydrated and basic forms, each with unique properties. alfachemic.com In its anhydrous form, it is known as the mineral magnesite, a primary ore for magnesium metal. alfachemic.comnih.gov The compound's significance is underscored by its wide-ranging applications, from being a crucial component in the manufacturing of refractory materials capable of withstanding extremely high temperatures to its use in pharmaceuticals, cosmetics, and as a food additive. mdpi.commeixi-mgo.commarketresearchfuture.com

In materials science, magnesium carbonate is valued for its thermal stability and fire-retardant properties. patsnap.comzhengyangchem.cn When heated, it decomposes, releasing carbon dioxide and water vapor, which helps to suppress flames. patsnap.com This characteristic makes it a valuable additive in fireproofing materials and thermal insulation. zhengyangchem.cn Furthermore, it serves as a filler and reinforcing agent in the production of rubber and plastics, enhancing their mechanical properties. patsnap.com

From an environmental perspective, magnesium carbonate is at the forefront of research into carbon capture and sequestration. patsnap.comresearchgate.net The process of mineral carbonation, where carbon dioxide reacts with magnesium-containing minerals to form stable carbonates like magnesite, presents a promising strategy for mitigating greenhouse gas emissions. patsnap.comresearchgate.net This approach effectively locks atmospheric carbon into a solid, geologically stable form. patsnap.com

The global market for magnesium carbonate reflects its industrial importance, with a reported size of USD 81.8 million in 2023 and a projected growth in the coming years. meixi-mgo.com This economic footprint is driven by demand from various sectors, including construction, automotive, healthcare, and manufacturing. marketresearchfuture.comglobalinsightservices.com

Scope of Academic Inquiry into Magnesium Carbonate Systems

Academic research into magnesium carbonate is extensive and multidisciplinary, encompassing fields from geology and biomineralization to advanced materials synthesis. A significant area of investigation is the synthesis of magnesium carbonate, with studies exploring various methods to produce it, including precipitation from solutions and carbonation of magnesium-containing minerals under high pressure and temperature. mdpi.comrsc.org Researchers are particularly interested in controlling the synthesis process to produce magnesium carbonate with specific morphologies and structures, such as needle-like particles or mesoporous nanomaterials, for a wide array of applications. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

The study of magnesium carbonate's role in geological processes is another key research area. Scientists examine the formation of natural magnesium carbonate minerals like magnesite and hydromagnesite (B1172092) to understand Earth's climate history and geochemical cycles. geochemicalperspectivesletters.orgfrontiersin.org This includes investigating the biomineralization of magnesium carbonates, where microorganisms facilitate their precipitation. frontiersin.orgacs.org Understanding these natural processes can provide insights for developing novel carbon sequestration technologies. acs.org

In the realm of materials science, research focuses on leveraging the unique properties of magnesium carbonate. This includes its application in improving the properties of other materials, such as enhancing the strength and reducing the swelling potential of clay soils in geotechnical engineering. mdpi.com The thermal decomposition of magnesium carbonate to produce magnesium oxide nanoparticles is another active area of research, with applications in catalysis, electronics, and medicine. nih.govtaylorandfrancis.com

Furthermore, the fundamental chemical and physical properties of magnesium carbonate systems continue to be a subject of academic inquiry. Studies on the solubility of amorphous calcium magnesium carbonates and the influence of additives on the early stages of magnesium carbonate precipitation contribute to a deeper understanding of its behavior in aqueous environments. geochemicalperspectivesletters.orgnih.gov These fundamental investigations are crucial for optimizing its industrial applications and developing new technologies.

Interactive Data Table: Physical and Chemical Properties of Magnesium Carbonate

PropertyValueSource(s)
Molecular Formula MgCO₃ alfachemic.com
Molecular Weight 84.31 g/mol alfachemic.com
Appearance White, yellowish, grayish-white or brown crystalline solid or powder. alfachemic.comnih.gov alfachemic.comnih.gov
Density 2.96 - 3.1 g/cm³ alfachemic.comnih.gov
Melting Point Decomposes at 350 °C (662 °F) alfachemic.com
Solubility in Water 0.01 g/100 mL at 20 °C (very poor) alfachemic.com
Decomposition Decomposes upon heating to form magnesium oxide and carbon dioxide. taylorandfrancis.com taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2MgO3 B10774748 Carbonic acid, magnesium salt CAS No. 7757-69-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach.
... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

CAS No.

7757-69-9

Molecular Formula

CH2MgO3

Molecular Weight

86.33 g/mol

IUPAC Name

magnesium;carbonate

InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);

InChI Key

XNEYCQMMVLAXTN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)O.[Mg]

boiling_point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Color/Form

Light, bulky, white powder

density

2.96 (NIOSH, 2024) - Denser than water;  will sink
3.0
Bulk density approximately 4 lb/cu ft
Colorless crystals;  refractive index: 1.458, 1.473, 1.501;  density: 2.83 g/cu-cm /Dihydrate/
White monoclinic crystals;  density: 1.73 g/cu cm /Pentahydrate/
Relative density (water = 1): 2.95
2.96

melting_point

662 °F (Decomposes) (NIOSH, 2024)
Decomposes at 350
990 °C
662 °F (decomposes)
662 °F (Decomposes)

physical_description

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide.
Dry Powder
Dry Powder;  Dry Powder, Pellets or Large Crystals;  Other Solid;  Liquid;  Water or Solvent Wet Solid
Odourless, light, white friable masses or as a bulky white powder
White, odorless, crystalline powder;  [NIOSH]
WHITE POWDER.
White, odorless, crystalline powder.

Related CAS

7757-69-9

solubility

0.01 % (NIOSH, 2024)
0.1g/L
Practically insoluble both in water or ethanol
White, friable masses or bulky, white powder;  at about 700 °C is converted to MgO;  sol in about 3,300 parts CO2-free water;  more sol in water containing CO2;  sol in dilute acids with effervescence;  insol in alcohol /Magnesium carbonate hydroxide/
0.0106 G/100 CC COLD WATER
SOL IN ACID, AQ CARBON DIOXIDE;  INSOL IN ACETONE, AMMONIA
Insoluble in alcohol;  soluble in acids
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
0.01%

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origin of Product

United States

Synthesis Methodologies and Reaction Pathways for Magnesium Carbonate

Solution-Based Precipitation Techniques

Solution-based methods are widely employed for the synthesis of magnesium carbonate, involving the precipitation of the compound from a solution containing magnesium ions.

Precipitation from Aqueous Solutions (e.g., MgCl₂ and Na₂CO₃ systems)

MgCl₂ (aq) + Na₂CO₃ (aq) → MgCO₃ (s) + 2NaCl (aq) quora.comyou-iggy.com

However, the direct precipitation of anhydrous magnesium carbonate (MgCO₃) is not always straightforward. Treating an aqueous solution of magnesium chloride with sodium carbonate often results in the precipitation of basic magnesium carbonate, which is a hydrated complex of magnesium carbonate and magnesium hydroxide (B78521). wikipedia.org The reaction conditions, such as temperature and reactant concentrations, play a crucial role in determining the composition and morphology of the final product. yakhak.orgresearchgate.net For instance, studies have shown that at lower temperatures, the reaction of MgCl₂ with Na₂CO₃ solutions tends to produce magnesium carbonate, while at higher temperatures, the formation of basic magnesium carbonate is favored. scribd.com

The reaction between magnesium chloride and sodium bicarbonate (NaHCO₃) can also be used to produce magnesium carbonate. wikipedia.orgvedantu.com This reaction proceeds as follows:

MgCl₂(aq) + 2NaHCO₃(aq) → MgCO₃(s) + 2NaCl(aq) + H₂O(l) + CO₂(g) wikipedia.org

Research has investigated the influence of various parameters on this precipitation process. Homogeneous precipitation of magnesium carbonate hydrates from supersaturated solutions of MgCl₂ and Na₂CO₃ has been studied across a temperature range of 273 to 363 K. researchgate.net The findings revealed that specific temperatures, namely 313 K and the range of 343-363 K, yielded magnesium carbonate hydrates with favorable morphologies and filtration characteristics. researchgate.net Subsequent calcination of these hydrates at 1073 K produced high-purity magnesium oxide (MgO). researchgate.net

Table 1: Influence of Reaction Temperature on Magnesium Carbonate Precipitation

Reaction Temperature Resulting Product Reference
20°C to 30°C Favorable for extra-light magnesium carbonate crystals yakhak.org
Above 40°C To be avoided for optimal crystal formation yakhak.org
313 K (40°C) Good morphology and filtration characteristics of hydrates researchgate.net
343-363 K (70-90°C) Good morphology and filtration characteristics of hydrates researchgate.net
High Temperatures Favors formation of basic magnesium carbonate scribd.com

Hydrothermal Synthesis Routes

Hydrothermal synthesis offers a versatile method for producing well-crystallized magnesium carbonate micro-particles. researchgate.netiaea.org This technique involves carrying out the chemical reaction in a sealed, heated aqueous solution, which allows for precise control over the size, morphology, and crystallinity of the product.

Rhombohedral microcrystallites of anhydrous magnesium carbonate (MgCO₃) have been successfully synthesized via a hydrothermal route using various magnesium sources (such as Mg, MgCl₂, Mg(OH)₂, MgSO₄, and MgO) and urea (B33335) as the carbonate source at 160 °C. researchgate.netresearchgate.net The particle size of the resulting MgCO₃ can be influenced by the magnesium precursor used; for example, using Mg(OH)₂ or MgSO₄ as the magnesium source resulted in particles with diameters of about 1–2 μm. researchgate.netresearchgate.net

The hydrothermal method can also be used to transform magnesium carbonate hydrates, which are often formed at lower temperatures, into pure anhydrous MgCO₃ crystals. researchgate.net Low-temperature hydrothermal techniques have been employed to synthesize magnesium carbonate trihydrate (MgCO₃·3H₂O) from MgCl₂-rich brine and ammonium (B1175870) hydrogen carbonate solution. scientific.net Optimal conditions for producing one-dimensional acicular MgCO₃·3H₂O with good settling performance were found to be a reaction temperature of 40-50°C, a molar ratio of Mg²⁺ to HCO₃⁻ of 1:2.2, a pH of 8.8-9.0, a stirring speed of 130 r/min, an aging time of 3 hours, and a reaction time of 70 minutes. scientific.net

Carbon Dioxide-Induced Carbonation Pathways

Carbon dioxide-induced carbonation represents a promising and environmentally conscious pathway for the synthesis of magnesium carbonate. mdpi.comresearchgate.net This method utilizes CO₂, a greenhouse gas, as a feedstock, thereby contributing to carbon capture and utilization efforts. mdpi.commdpi.com The process generally involves the reaction of CO₂ with a magnesium-containing source to form stable magnesium carbonate. mdpi.com

One approach involves the mineral carbonation of magnesium-rich minerals like olivine (B12688019) (Mg₂SiO₄). mdpi.com The carbonation of olivine in an autoclave at 175 °C and a CO₂ pressure of 117 bar has been shown to produce magnesium carbonate. mdpi.com The reaction can be summarized as:

Mg₂SiO₄(s) + 2CO₂(g) → 2MgCO₃(s) + SiO₂(s) mdpi.com

Another pathway involves the carbonation of a magnesium hydroxide (Mg(OH)₂) slurry. wikipedia.orgresearchgate.net High-purity magnesium carbonate can be produced by combining a slurry of magnesium hydroxide and carbon dioxide at high pressure and moderate temperature to form magnesium bicarbonate (Mg(HCO₃)₂), which is then dried to yield MgCO₃. wikipedia.org The reactions are as follows:

Mg(OH)₂(aq) + 2CO₂(g) → Mg(HCO₃)₂(aq) wikipedia.orgMg(HCO₃)₂(aq) → MgCO₃(s) + CO₂(g) + H₂O(l) wikipedia.org

A modified method for producing CO₂-induced magnesium carbonate involves injecting CO₂ gas into a sodium hydroxide (NaOH) solution to generate carbonate ions (CO₃²⁻). mdpi.comresearchgate.net Subsequently, a magnesium source, such as magnesium sulfate (B86663) (MgSO₄), is added to precipitate magnesium carbonate. mdpi.comresearchgate.net The reactions are:

2NaOH(aq) + CO₂(g) → Na₂CO₃(aq) + H₂O(l) mdpi.comNa₂CO₃(aq) + MgSO₄(aq) → MgCO₃(s) + Na₂SO₄(aq) mdpi.com

Precursor-Based Synthesis Strategies

Precursor-based synthesis involves the use of an intermediate magnesium compound that is subsequently converted into magnesium carbonate. This approach can offer better control over the purity and morphology of the final product.

Utilization of Magnesium Hydroxide as a Precursor

Magnesium hydroxide (Mg(OH)₂) is a key precursor in several synthesis routes for magnesium carbonate. researchgate.netlabpartnering.org It can be readily produced by treating solutions of magnesium salts with alkaline water. wikipedia.org

The carbonation of a magnesium hydroxide slurry with CO₂ is a well-established method. wikipedia.orgresearchgate.net By sparging CO₂ gas through a suspension of Mg(OH)₂, magnesium hydroxy carbonate can be formed. researchgate.net The pH of the slurry, temperature, and drying conditions are critical parameters that influence the final product. researchgate.net In some processes, magnesium hydroxide is reacted with a source of carbon dioxide to produce magnesium carbonate, which is then further reacted to produce other magnesium compounds or magnesium metal. labpartnering.org

Hydrothermal treatment of magnesium hydroxide in the presence of a carbonate source like urea can also yield magnesium carbonate. google.com This method, carried out in a closed system at high temperature and pressure, can produce basic magnesium carbonate with good crystallinity and high purity. google.com

Thermal Decomposition of Magnesium Carbonate Trihydrates (MgCO₃·3H₂O)

Magnesium carbonate trihydrate (MgCO₃·3H₂O), also known as nesquehonite, can serve as a precursor for the synthesis of other forms of magnesium carbonate, such as basic magnesium carbonate. ccspublishing.org.cnmeixi-mgo.com The thermal decomposition of MgCO₃·3H₂O in pure water can lead to the formation of basic magnesium carbonate (4MgCO₃·Mg(OH)₂·4H₂O). ccspublishing.org.cn

The decomposition process is temperature-dependent. At temperatures between 60-70 °C, flake or cluster crystals are typically obtained, while spherical-like crystals are formed at 80-100 °C with a thermal decomposition time of 90 minutes. ccspublishing.org.cn The decomposition of MgCO₃·3H₂O is a multi-stage process. ccspublishing.org.cn Initially, there is a decarbonation process where MgCO₃·3H₂O decomposes, and carbonate ions are hydrolyzed to form a magnesium bicarbonate solution. ccspublishing.org.cn As the temperature increases, the conversion rate of MgCO₃·3H₂O to basic magnesium carbonate significantly speeds up. ccspublishing.org.cn

The thermal stability of nesquehonite at room pressure is limited to temperatures below 52 °C. acs.org Above this temperature, it undergoes a three-stage dehydration process below 250 °C, losing its three water molecules. acs.orgacs.org This decomposition can lead to the formation of hydromagnesite (B1172092) or an amorphous carbonate phase. acs.org

Table 2: Thermal Decomposition of MgCO₃·3H₂O

Temperature Range Resulting Product Morphology Reference
60-70 °C Flake or cluster crystals of basic magnesium carbonate ccspublishing.org.cn
80-100 °C Spherical-like crystals of basic magnesium carbonate ccspublishing.org.cn
Below 52 °C Stable as MgCO₃·3H₂O at room pressure acs.org
52-250 °C Three-stage dehydration occurs acs.orgacs.org

Synthesis from Magnesium Silicates (e.g., olivine, serpentine)

The synthesis of magnesium carbonate from magnesium silicate (B1173343) minerals, such as olivine and serpentine (B99607), is a focal point of research, particularly in the context of carbon capture and utilization. mdpi.com This approach involves the chemical transformation of these abundant minerals into stable carbonates.

The direct carbonation of olivine, a magnesium iron silicate with the chemical formula (Mg, Fe)₂SiO₄, has been explored under various conditions. mdpi.com The fundamental reaction involves the dissolution of forsterite (Mg₂SiO₄), the magnesium-rich endmember of the olivine solid solution series, and subsequent precipitation of magnesium carbonate. google.com This process can be represented by the following reactions in an aqueous solution:

Dissolution of forsterite: Mg₂SiO₄(s) + 4H⁺(aq) → 2Mg²⁺(aq) + SiO₂(aq) + 2H₂O(l) google.com

Precipitation of magnesium carbonate:

Mg²⁺(aq) + HCO₃⁻(aq) → MgCO₃(s) + H⁺(aq) google.com

Mg²⁺(aq) + CO₃²⁻(aq) → MgCO₃(s) google.com

Research has shown that the reaction rate and conversion efficiency are influenced by factors such as temperature, CO₂ pressure, particle size, and the presence of additives. mdpi.comgoogle.com For instance, experiments conducted in an autoclave at elevated temperatures (e.g., 175 °C) and high CO₂ pressures (e.g., 117 bar) have demonstrated the formation of magnesium carbonate from olivine. mdpi.com The use of additives like sodium bicarbonate, oxalic acid, and ascorbic acid can enhance the carbonation process. mdpi.commdpi.com

Similarly, serpentine [Mg₃Si₂O₅(OH)₄], another magnesium silicate mineral, can serve as a feedstock for magnesium carbonate production. google.comgoogle.com The process can involve leaching the magnesium from the serpentine using acids like hydrochloric acid, followed by precipitation steps to first remove impurities such as iron and then to form magnesium carbonate. researchgate.net An alternative route involves reacting serpentine with recyclable ammonium salts at elevated temperatures (400-440⁰C) to extract magnesium, which is then precipitated as magnesium hydroxide and subsequently carbonated. core.ac.uk

A key challenge in these processes is the potential co-extraction of other elements like iron, which necessitates purification steps to obtain high-purity magnesium carbonate. core.ac.uk The table below summarizes experimental conditions from various studies on the carbonation of magnesium silicates.

Table 1: Experimental Conditions for Magnesium Carbonate Synthesis from Silicates

Feedstock Reagents/Additives Temperature (°C) Pressure (bar) Key Findings
Olivine Water, CO₂, Sodium Bicarbonate, Oxalic Acid, Ascorbic Acid 175 117 Formation of MgCO₃ confirmed. mdpi.commdpi.com
Olivine Hydrochloric Acid 80 Atmospheric Leaching of Mg from the silicate. researchgate.net
Serpentine Ammonium Salts 400-440 Atmospheric 80% magnesium extraction achieved. core.ac.uk

Novel and Advanced Synthesis Approaches

Beyond traditional methods, novel synthesis approaches have been developed to produce magnesium carbonate with tailored properties for specific applications.

A significant advancement in materials science has been the development of a surfactant-free method to synthesize mesoporous magnesium carbonate, commercially known as Upsalite®. disruptivepharma.comuu.se This material is characterized by a high specific surface area (approximately 800 m²/g) and a narrow pore size distribution, making it attractive for applications in drug delivery and humidity control. chalkrebels.comscirp.org

The synthesis process typically involves the reaction of magnesium oxide (MgO) with methanol (B129727) under a carbon dioxide atmosphere. figshare.comaip.org The key steps are as follows:

MgO is mixed with methanol under CO₂ pressure (e.g., 3 bar) at a moderate temperature (e.g., 50°C). figshare.com

This leads to the formation of magnesium methoxide (B1231860) (HOMgOCH₃) and methyl hemicarbonic acid (CH₃OCOOH) in the solution. figshare.com

These intermediates react to form a magnesium methyl carbonate ester (H₃COCOOMgOCH₃) and water. figshare.com

The ester then reacts with the in-situ formed water to produce a magnesium carbonate-methanol complex (HOMgOCOOCH₃ or MgCO₃·CH₃OH). figshare.com

Finally, gentle heating (e.g., at 70°C) of this complex drives off the methanol, resulting in the formation of amorphous, mesoporous magnesium carbonate. figshare.comresearchgate.net

The pore formation is attributed to the release of physically bound carbon dioxide, which acts as an in-situ pore-forming template during solvent evaporation. researchgate.net The resulting amorphous structure is stable and can be produced at low temperatures without the need for traditional surfactant templates, which are often expensive and environmentally challenging to remove. disruptivepharma.comuu.seresearchgate.net

Table 2: Key Parameters in Surfactant-Free Mesoporous Magnesium Carbonate Synthesis

Reactants Solvent CO₂ Pressure Temperature Key Product Feature

The use of supercritical carbon dioxide (scCO₂) as both a reactant and a solvent presents an environmentally friendly route for magnesium carbonate synthesis. mdpi.com This approach can eliminate the need for organic co-solvents like ethanol (B145695) or methanol, which are often used in other synthesis methods. mdpi.com

In a typical process, a magnesium precursor is reacted with scCO₂. This method has been shown to produce hydrated magnesium carbonate with a nesquehonite structure. mdpi.comresearchgate.net The resulting material can exhibit a high surface area and small pore sizes. mdpi.comresearchgate.net For example, one study reported the synthesis of hydrated magnesium carbonate with pores of 1.01 nm. mdpi.com

The reaction conditions, such as temperature and pressure, are critical in determining the final product's characteristics. Research has also explored growing single crystals of magnesium carbonate in a supercritical carbon dioxide-molten sodium system, highlighting the versatility of high-pressure CO₂ environments for carbonate synthesis. acs.org The carbonation of magnesium silicate ores in a slurry with water and a gaseous mixture of carbon dioxide and oxygen, sometimes in a supercritical fluid state, has also been investigated. google.com

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Magnesium Carbonate MgCO₃
Olivine (Mg, Fe)₂SiO₄
Serpentine Mg₃Si₂O₅(OH)₄
Forsterite Mg₂SiO₄
Sodium Bicarbonate NaHCO₃
Oxalic Acid C₂H₂O₄
Ascorbic Acid C₆H₈O₆
Hydrochloric Acid HCl
Magnesium Hydroxide Mg(OH)₂
Ammonium Salts (e.g., NH₄Cl)
Magnesium Oxide MgO
Methanol CH₃OH
Carbon Dioxide CO₂
Magnesium Methoxide HOMgOCH₃
Methyl Hemicarbonic Acid CH₃OCOOH
Nesquehonite MgCO₃·3H₂O

Crystallization Processes and Mechanisms of Magnesium Carbonate

Nucleation and Growth Phenomena

Nucleation, the initial step of crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution. This is followed by crystal growth, where these nuclei enlarge. The kinetics and mechanisms of these processes dictate the final properties of the crystalline product, such as its phase, size, and morphology.

The formation of a new phase can be initiated through two primary nucleation pathways: homogeneous and heterogeneous.

Homogeneous Nucleation: This process occurs spontaneously within a uniform, supersaturated solution without the influence of foreign surfaces. It requires a higher energy barrier to be overcome, as the new solid phase must form without a pre-existing interface to lower the necessary energy. For magnesium carbonate, specifically the hydrated form nesquehonite (MgCO₃·3H₂O), homogeneous nucleation can be distinguished from heterogeneous mechanisms by studying the relationship between the induction period (the time before nucleation begins) and factors like temperature and supersaturation. researchgate.net Studies have shown that at high supersaturation levels, primary nucleation mechanisms, which include homogeneous nucleation, tend to dominate. tandfonline.com

Heterogeneous Nucleation: This pathway is more common in natural and industrial systems. Nucleation is initiated on a pre-existing surface, such as an impurity particle, a container wall, or another crystal phase. These surfaces act as catalysts, lowering the activation energy required for nucleation.

On foreign substrates: Classical molecular dynamics simulations have explored the heterogeneous nucleation of amorphous magnesium carbonate (AMC) on α-quartz surfaces. acs.orgnih.gov The results suggest that the quartz surface draws water molecules from the AMC nucleus, creating an energetically unfavorable interface. Consequently, homogeneous nucleation is favored over heterogeneous nucleation on this particular substrate. acs.orgnih.gov

On other mineral phases: In co-precipitation scenarios, one mineral can serve as the substrate for another. For instance, in systems containing both magnesium and nickel, magnesite (MgCO₃) can form more rapidly and act as a substrate (a core) that promotes the heterogeneous nucleation and growth of a gaspéite (NiCO₃) shell. digitellinc.com This is supported by calculations showing that the energy barrier for the homogeneous nucleation of gaspéite is higher than that for its heterogeneous nucleation on magnesite. digitellinc.com

The distinction between these pathways is crucial, as the dominant mechanism influences the resulting crystal characteristics. researchgate.net

Once stable nuclei have formed, they grow into larger crystals. The rate of this growth and the final shape (morphology) of the crystals are governed by a combination of intrinsic properties and external conditions.

Crystal Growth Kinetics: The study of crystal growth kinetics involves measuring parameters like the induction period and the rate of crystal size increase.

For nesquehonite, the induction period before crystallization begins is influenced by temperature, supersaturation, and the presence of additives. researchgate.net As expected from theory, the induction period decreases as temperature or supersaturation increases. researchgate.net In one study at 27°C and pH 10, the induction period for nesquehonite crystallization was found to be 50 seconds, and the process could be described by a second-order reaction equation. scientific.netresearchgate.netresearchgate.net

The driving force for crystallization is the level of supersaturation. tandfonline.com High supersaturation can lead to a crystal growth rate that is independent of the crystal size. tandfonline.com

Morphology Control: The morphology of magnesium carbonate crystals can be manipulated by controlling various parameters during the crystallization process. This is critical for tailoring the material's properties for specific applications.

Hydration Conditions: The temperature and duration of the hydration of magnesium oxide (a precursor) significantly impact the morphology of the resulting basic magnesium carbonate. Spherical particles with a regular shape and uniform size can be obtained at a hydration temperature of 50°C for 1.5 hours. icm.edu.pl However, increasing the temperature or extending the hydration time leads to irregular, fragmented, or flake-like morphologies. icm.edu.pl

Supersaturation and Additives: In systems containing both calcium and magnesium, the presence of Mg²⁺ ions influences the morphology of the resulting calcite crystals. ucm.es At high supersaturation, the crystals form spheres. As supersaturation decreases, the morphology transitions through dumbbell-like shapes and wheat-sheaf bundles to, eventually, single crystals with steep rhombohedral faces. ucm.es Basic magnesium carbonate often exhibits needle-shaped crystals. tandfonline.com

The ability to control these kinetic and morphological aspects is essential for the industrial production of magnesium carbonate with desired characteristics. researchgate.neticm.edu.pl

Homogeneous and Heterogeneous Nucleation Pathways

Influence of Additives and Environmental Factors on Crystallization

The crystallization of magnesium carbonate is highly sensitive to the chemical and physical conditions of the solution. Additives and environmental factors can significantly alter nucleation kinetics, transformation pathways, and final crystal morphology.

Influence of Additives:

Organic Additives: Small organic molecules can have a profound impact. Citrate (B86180), for example, has been shown to delay the onset of AMC nucleation by destabilizing the prenucleation clusters of magnesium and carbonate ions. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org By altering the hydration of ions, citrate can also lead to the formation of amorphous and crystalline phases with lower water content, which are more stable. goldschmidt.infogeochemicalperspectivesletters.org Sodium acetate (B1210297) shows a similar effect. goldschmidt.info

Inorganic Additives: Simple inorganic salts also influence the process. The presence of NaCl can prolong the induction period for nesquehonite nucleation. researchgate.net Other salts like Na₂SO₄ have also been studied for their role in AMC precipitation. goldschmidt.info

Particulate Additives: The addition of alumina (B75360) particles has been found to inhibit magnesium carbonate scale formation by increasing the induction time for crystallization and changing the crystal morphology from prismatic to a rounded shape. aip.org

The table below summarizes the effect of various additives on magnesium carbonate crystallization.

AdditiveObserved EffectReference(s)
Sodium Citrate Delays AMC nucleation; reduces water content in the precipitated AMC. goldschmidt.info, geochemicalperspectivesletters.org, geochemicalperspectivesletters.org
Sodium Acetate Reduces water content in the precipitated AMC. goldschmidt.info
Alumina (Al₂O₃) Increases induction time for crystallization; changes crystal morphology from prismatic to rounded. aip.org
Sodium Chloride (NaCl) Prolongs the induction period for nesquehonite nucleation. goldschmidt.info, researchgate.net

This table is interactive. Click on the headers to sort.

Influence of Environmental Factors:

Temperature: Temperature is a critical factor. Increasing temperature generally promotes scale formation. aip.org While various hydrated phases form at ambient temperatures, moderate to high temperatures (60–200 °C) are often required to overcome the kinetic barrier and precipitate the stable anhydrous magnesite phase directly. rsc.org A specific hydration temperature of 50°C has been identified as optimal for producing basic magnesium carbonate with a regular, spherical morphology. icm.edu.pl

pH: The pH of the solution is a key determinant of the carbonate species present and the supersaturation level. A rapid increase in pH is known to promote the formation of nesquehonite. nih.gov Experimental studies have shown that magnesium carbonate readily forms at a pH of 10. scientific.netresearchgate.netresearchgate.net

Mg/Ca Ratio: In environments containing both magnesium and calcium, the molar ratio of Mg²⁺ to Ca²⁺ ions is a controlling factor for which mineral precipitates. Aragonite, rather than calcite, tends to form from solutions with a high Mg/Ca ratio. nih.govmdpi.com

Alkali Cations: The type of alkali cation (e.g., Na⁺, K⁺, Rb⁺, Cs⁺) present in the solution from the carbonate source can significantly influence the stability of AMC phases and the subsequent crystallization of nesquehonite. researchgate.net

Effects of Ionic Species (e.g., Mg²⁺, Ca²⁺, SO₄²⁻)

The presence of various ions in the crystallization solution significantly influences the precipitation of magnesium carbonate. The concentration and identity of these ions can alter reaction rates, polymorph selection, and the incorporation of impurities into the crystal lattice.

Magnesium (Mg²⁺) and Calcium (Ca²⁺) Ions:

The ratio of magnesium to calcium ions (Mg²⁺/Ca²⁺) is a critical determinant in the type of carbonate mineral that forms. rsc.org In aqueous environments, the strong hydration shell of the Mg²⁺ ion presents a significant energy barrier to its dehydration, which is a necessary step for incorporation into a carbonate crystal lattice. rsc.orgnih.gov This kinetic hindrance often favors the formation of hydrated magnesium carbonate phases over the thermodynamically stable anhydrous form, magnesite. rsc.org

Studies have shown that at high Mg²⁺/Ca²⁺ ratios (greater than 10) and elevated carbonate alkalinity, modern dolomite (B100054) formation can be observed in certain lake environments. rsc.org However, experimental evidence suggests that ideal dolomite precipitation occurs at Mg²⁺/Ca²⁺ ratios between 2 and 7. rsc.org In solutions with low magnesium concentrations, the transformation of hydromagnesite (B1172092) to magnesite is thought to occur through dehydration and the formation of intermediate phases like brucite. osti.gov Conversely, in solutions with high magnesium concentrations, a dissolution-reprecipitation mechanism is favored. osti.gov Increased Mg²⁺ concentration has been observed to decrease the rate of transformation from hydromagnesite to magnesite. osti.gov

The presence of Mg²⁺ also has an inhibitory effect on calcite precipitation. rsc.org Even at high concentrations, the smaller ionic radius and consequently larger hydration sphere of Mg²⁺ compared to Ca²⁺ make its dehydration kinetically unfavorable for incorporation into nucleation sites. rsc.org However, experiments conducted in non-aqueous solvents have demonstrated that a much higher percentage of magnesium can be incorporated into calcite crystals, providing direct evidence for the hindering role of cation hydration in aqueous solutions. nih.govpnas.org

Sulfate (B86663) (SO₄²⁻) Ions:

The role of sulfate ions in magnesium carbonate crystallization is complex, with studies reporting both inhibitory and acceleratory effects. helsinki.fiacs.org Some research suggests that sulfate can facilitate the incorporation of Mg²⁺ into protodolomite by inducing microstructural changes in calcium carbonates. acs.org Other studies have observed that while sulfate may increase the nucleation rate of magnesium carbonates, it can inhibit crystal growth. rsc.orgacs.org

The presence of sulfate in brine solutions has been shown to promote the dissolution of hydromagnesite. osti.gov However, the formation of MgSO₄ complexes can reduce the rate of magnesite precipitation by lowering the activity of magnesium. osti.gov In experiments involving the carbonation of calcium nitrate (B79036) and magnesium sulfate, the presence of sulfate was suggested to increase the rate of nucleation but decrease the rate of crystal growth, leading to the formation of a dolomite-like material containing sulfate anions. rsc.org

Table 1: Effect of Ionic Species on Magnesium Carbonate Crystallization
Ionic SpeciesEffect on CrystallizationResearch FindingsCitations
Mg²⁺ High concentrations can decrease the transformation rate of hydromagnesite to magnesite. Inhibits calcite precipitation due to strong hydration shell.In solutions with high magnesium concentration, a hydromagnesite dissolution–magnesite precipitation process is favored. The dehydration of Mg²⁺ cations is kinetically unfavorable for fixation on nucleation sites. rsc.orgosti.gov
Ca²⁺ The Mg²⁺/Ca²⁺ ratio is a critical determinant of the carbonate mineral formed.Ideal dolomite precipitation is suggested to occur in solutions with Mg²⁺/Ca²⁺ ratios ranging from 2 to 7. rsc.org
SO₄²⁻ Effects are contradictory, with some studies showing inhibition and others acceleration of precipitation. Can hinder crystalline Mg carbonate formation at high concentrations.Sulfate can promote hydromagnesite dissolution but reduce magnesite precipitation rate by forming MgSO₄ complexes. High concentrations of ammonium (B1175870) sulfate favor amorphous magnesium carbonate formation. osti.govhelsinki.fiacs.org

Impact of Organic Additives and Ligands (e.g., citrate)

Organic additives can significantly influence the crystallization of magnesium carbonate by interacting with ions in the solution and the surfaces of growing crystals. Citrate, in particular, has been the subject of detailed research.

Studies have shown that citrate can inhibit the formation of amorphous magnesium carbonate (AMC) by destabilizing the prenucleation associates of magnesium and carbonate ions. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This inhibition of nucleation becomes stronger with increasing citrate concentration. geochemicalperspectivesletters.org By promoting the dehydration of Mg²⁺ ions, citrate makes the formation of Mg-CO₃ associates in solution less favorable. geochemicalperspectivesletters.org

While inhibiting nucleation, low concentrations of citrate (<1 mM) have been found to accelerate the growth of AMC and lead to the formation of less hydrated crystalline phases like dypingite, as opposed to nesquehonite which forms in the absence of citrate. geochemicalperspectivesletters.org However, at higher concentrations, citrate inhibits the growth of AMC. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This dual role is attributed to citrate's ability to alter the hydration of free ions relative to ion associates. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The presence of citrate can force the system to undergo liquid-liquid separation before the formation of a solid, resulting in amorphous and crystalline phases with lower water content. geochemicalperspectivesletters.org

Research using mixed-flow reactors at elevated temperatures (100-150°C) has demonstrated that organic ligands like citrate and oxalate (B1200264) significantly reduce the growth rate of magnesite. iaea.orgoieau.fr This inhibition is attributed to two main mechanisms: the complexation of Mg²⁺ ions in the aqueous solution and the adsorption of the ligands onto the crystal surface, which modifies the shape of growth hillocks and the frequency of step generation in spiral growth. iaea.orgoieau.fr The inhibitory effect was found to be most pronounced with citrate, which is thought to be related to its preferential interaction with acute steps on the magnesite surface. iaea.org

Table 2: Impact of Citrate on Magnesium Carbonate Crystallization
Citrate ConcentrationEffect on NucleationEffect on Crystal GrowthResulting PhaseCitations
Low (<1 mM) InhibitionAccelerationLess hydrated crystalline phases (e.g., dypingite) geochemicalperspectivesletters.org
High Strong InhibitionInhibitionAmorphous phases with lower water content geochemicalperspectivesletters.orggeochemicalperspectivesletters.org
In hydrothermal conditions (100-150°C) Not specifiedSignificant reduction in magnesite growth rateMagnesite (growth inhibited) iaea.orgoieau.fr

Temperature, Pressure, and pH Dependence

The crystallization of magnesium carbonate is highly sensitive to the physicochemical conditions of the environment, including temperature, pressure, and pH. These parameters influence the solubility of different magnesium carbonate phases, reaction kinetics, and the resulting crystal morphology.

Temperature:

Temperature plays a crucial role in determining which polymorph of magnesium carbonate will precipitate. At ambient temperatures (e.g., 25°C) and a CO₂ partial pressure of 1 bar, the hydrated carbonate nesquehonite (MgCO₃·3H₂O) is the typical precipitate. researchgate.net As the temperature increases, the formation of other phases is favored. For instance, increasing the temperature of a solution can lead to an increased rate of scale deposition of MgCO₃. aip.org

Studies have shown that at lower temperatures (room temperature to 328 K), magnesium carbonate hydrates tend to form needle-like morphologies. acs.orgnih.gov With a further increase in temperature (333-368 K), sheet-like crystallites become the preferred morphology, and their composition changes from MgCO₃·xH₂O to hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). nih.gov At even higher temperatures, around 120°C, hydromagnesite can transform into the stable anhydrous form, magnesite (MgCO₃), over a period of hours. researchgate.net The direct formation of magnesite is observed at 120°C and a high CO₂ partial pressure of 100 bar. researchgate.net

Pressure:

The partial pressure of carbon dioxide (PCO₂) is a significant factor, particularly in conjunction with temperature. At 25°C and 1 bar PCO₂, nesquehonite is the sole precipitate. researchgate.net However, at 120°C, increasing the PCO₂ from 3 bar to 100 bar shifts the product from hydromagnesite to the direct formation of magnesite. researchgate.net In some cases at high PCO₂, co-precipitation of magnesite and hydromagnesite occurs, with the latter rapidly transforming into magnesite. researchgate.net Generally, elevated temperatures and CO₂ pressures are required to overcome the kinetic barriers to magnesite formation. rsc.org

pH:

The pH of the solution has a profound effect on the morphology and composition of the precipitating magnesium carbonate hydrates. At lower temperatures and lower pH values, needle-like structures are common. acs.orgnih.gov As the pH increases, the axis diameter of these needle-like particles tends to decrease. acs.orgnih.gov A further increase in both temperature and pH leads to a morphological transition to sheet-like crystallites, which can assemble into more complex structures like rosettes. nih.gov

The timing of precipitation is also influenced by pH. In CO₂ absorption experiments, a higher initial pH was shown to have a strong effect on the absorption kinetics. mdpi.com The formation of amorphous calcium-magnesium carbonate nanoparticles is also pH-dependent; increasing the alkalinity shifts the carbonate equilibrium and increases the volume fraction of the formed nanoparticles. pnas.org The precipitation of nesquehonite is favored under slightly alkaline to alkaline conditions (pH 9.5-10), while it may dissolve under very strongly alkaline conditions (pH > 13.5). researchgate.net

Table 3: Influence of Temperature, Pressure, and pH on Magnesium Carbonate Crystallization
ParameterConditionObserved Effect/ProductCitations
Temperature 25°C (1 bar PCO₂)Nesquehonite (MgCO₃·3H₂O) precipitates. researchgate.net
Room temp. - 328 KNeedle-like morphologies of MgCO₃·xH₂O. acs.orgnih.gov
333 - 368 KSheet-like crystallites of hydromagnesite. nih.gov
120°C (3 bar PCO₂)Hydromagnesite forms, transforms to magnesite. researchgate.net
120°C (100 bar PCO₂)Direct formation of magnesite. researchgate.net
**Pressure (PCO₂) **1 bar (at 25°C)Nesquehonite precipitates. researchgate.net
100 bar (at 120°C)Direct formation of magnesite. researchgate.net
pH Lower pH (at lower temps)Needle-like morphologies. acs.orgnih.gov
Higher pH (at higher temps)Sheet-like crystallites, rosette-like structures. nih.gov
9.5 - 10Favorable for nesquehonite precipitation. researchgate.net
> 13.5Dissolution of nesquehonite. researchgate.net

Polymorphism and Phase Transformation Dynamics of Magnesium Carbonate

Hydrated Magnesium Carbonate Phases and Their Interconversions

Magnesium carbonate is known to exist in several hydrated forms, each with distinct structures and stability ranges. These hydrates play a significant role as precursors in the formation of the more stable anhydrous form, magnesite.

Nesquehonite (MgCO₃·3H₂O) is a commonly occurring hydrated magnesium carbonate. Its crystal structure is characterized by double chains of corner-sharing [CO₃] trigonal planar groups and distorted [MgO₆] octahedra running parallel to the b-axis. nih.govacs.org A third water molecule is located between these chains, contributing to a network of hydrogen bonds. nih.govacs.org

Recent studies using in situ single-crystal and synchrotron powder X-ray diffraction have revealed that nesquehonite undergoes significant transformations under pressure. At ambient temperature, it experiences two pressure-induced phase transitions. nih.govacs.orgresearchgate.net The first transition (to a phase denoted HP1) occurs at approximately 2.4 GPa, followed by a second transition (to phase HP2) at around 4.0 GPa. nih.govacs.orgresearchgate.net These transitions involve distortions and rearrangements of the [MgO₆] polyhedra and tilting of the [CO₃] carbonate units. acs.orgnih.gov Notably, the coordination number of magnesium increases from 6 in nesquehonite to 7 in the HP2 phase. acs.orgnih.gov All these pressure-induced effects at room temperature have been observed to be reversible. nih.govacs.org

Nesquehonite also exhibits interesting behavior under combined pressure and temperature. When heated at 0.7 GPa, it undergoes a decomposition or structural transformation at 115 °C. nih.govacs.orguniovi.es This transformation is thought to involve a partial dehydration, possibly leading to the formation of magnesite and a novel MgCO₃·4H₂O phase. nih.govuniovi.es Further heating to 160 °C at 0.75 GPa results in the complete dehydration to magnesite. csic.es

An unusual characteristic of nesquehonite is its negative axial compressibility and thermal expansivity, which is likely related to the directional nature of its hydrogen bonds. nih.govacs.org

Interactive Data Table: Phase Transitions of Nesquehonite

ConditionTransition Pressure/TemperatureResulting PhaseKey Structural ChangesReference
Ambient Temperature~2.4 GPaHP1Distortion of [MgO₆] octahedra, tilting of [CO₃] units. nih.govresearchgate.net
Ambient Temperature~4.0 GPaHP2Increase in Mg coordination number to 7. nih.govresearchgate.netacs.org
0.7 GPa115 °CPartially dehydrated phase (possibly MgCO₃·4H₂O + Magnesite)Decomposition and dehydration. nih.govuniovi.es
0.75 GPa160 °CMagnesite (MgCO₃)Complete dehydration. csic.es

Dypingite and hydromagnesite (B1172092) are basic hydrated magnesium carbonates that are key intermediates in the transformation pathways of magnesium carbonates. The transformation of nesquehonite can lead to the formation of dypingite, which in turn can transform into the more stable hydromagnesite. researchgate.net This transformation from dypingite to hydromagnesite can occur at temperatures below 100°C, though the local structure may remain unchanged. researchgate.net

Studies have shown that the formation of these minerals is influenced by temperature. For instance, hydromagnesite tends to form at temperatures above 55°C. researchgate.net The transformation of nesquehonite to hydromagnesite is considered to follow the Ostwald step rule, proceeding through metastable intermediates. acs.org The crystal structure of dypingite is not yet fully determined due to the lack of suitable single crystals for analysis, but it is believed to be similar to that of hydromagnesite. researchgate.netnih.gov Dypingite is sometimes considered a series of phases with varying degrees of hydration. researchgate.net

Beyond nesquehonite, dypingite, and hydromagnesite, the MgO-CO₂-H₂O system includes several other hydrated magnesium carbonates.

Lansfordite (MgCO₃·5H₂O): This pentahydrate is typically formed at lower temperatures than nesquehonite. nih.govgeo-leo.de

Barringtonite (B8008377) (MgCO₃·2H₂O): Traces of barringtonite have been observed at the end of experiments involving the decomposition of nesquehonite, suggesting it may form from incongruent dissolution. brighton.ac.uk

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): This is another basic hydrated magnesium carbonate that can form during the carbonation of reactive MgO. osti.gov

MgCO₃·6H₂O: A recently synthesized and previously unknown hexahydrate was formed in an aqueous solution at 273.15 K (0°C). nih.govgeo-leo.de This phase is unstable at room temperature and quickly transforms into nesquehonite. geo-leo.de Its crystal structure consists of isolated pairs of edge-linked Mg(CO₃)(H₂O)₄ octahedra. nih.govgeo-leo.de

The formation of these various hydrates is highly dependent on factors such as temperature, CO₂ pressure, and the concentration of magnesium ions in the solution. nih.gov

Dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O] and Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O]

Anhydrous Magnesium Carbonate (Magnesite) Formation

Magnesite (MgCO₃) is the most thermodynamically stable form of magnesium carbonate. However, its formation, particularly at low temperatures, is often kinetically inhibited.

The formation of magnesite at temperatures below 60-100°C is rare in aqueous solutions, a phenomenon often attributed to the high hydration energy of the Mg²⁺ cation. researchgate.netosti.gov However, several pathways for low-temperature magnesite formation have been identified.

One pathway involves the transformation of metastable hydrated precursors. For instance, cycles of dissolution and precipitation can promote the formation of the more stable magnesite from less stable phases. researchgate.net Another identified pathway at low temperatures (25°C) and limited water activity involves the carbonation of forsterite (Mg₂SiO₄) to magnesite via an amorphous magnesium carbonate (AMC) intermediate, bypassing the formation of nesquehonite. osti.govrsc.org

Research has also demonstrated the synthesis of magnesite at 40°C and atmospheric pressure through experimental methods that mimic natural cyclic changes in temperature and pH. researchgate.net These experiments have shown that initial metastable products like aragonite and dypingite can transform into magnesite over time. researchgate.net Furthermore, direct precipitation of low-temperature magnesite has been achieved in laboratory settings using polystyrene microspheres with carboxyl functional groups and on the surfaces of cyanobacteria. geoconvention.com

Under the extreme conditions of the Earth's mantle, magnesite exhibits remarkable stability and undergoes further polymorphic transformations. It is considered a primary host for carbon in the deep Earth. researchgate.netutexas.edu

Experimental studies have confirmed the synthesis of magnesite from its constituent oxides (MgO and CO₂) at pressures ranging from 5 to 40 GPa and temperatures between 1400 and 1800 K. utexas.edugeoscienceworld.org Magnesite remains stable up to very high pressures and temperatures. For example, it retains its ambient R-3c structure at 26 GPa and 1200 K. geoscienceworld.org In an anhydrous system at approximately 6 GPa, magnesite is stable up to 1725 °C. geoscienceworld.org The presence of a hydrous fluid can lower its stability by about 100 °C at similar pressures. geoscienceworld.org

At even more extreme conditions, magnesite transforms into new high-pressure polymorphs. A transition to an unknown form was observed at pressures above 115 GPa and temperatures of 2100-2200 K. researchgate.net First-principles calculations and in-situ X-ray diffraction experiments have identified high-pressure phases with different space groups. For instance, a transformation from the R-3c structure to a P-1 phase is predicted around 60-85 GPa, and a further transition to a C2/m structure (magnesite-II) is expected above 80-101 GPa. semanticscholar.orgmdpi.com

Interactive Data Table: Stability and Polymorphs of Magnesite

Pressure (GPa)Temperature (K)Stability/Phase TransitionResulting Phase/StructureReference
5 - 401400 - 1800Formation from MgO + CO₂Magnesite (R-3c) utexas.edugeoscienceworld.org
261200StableMagnesite (R-3c) geoscienceworld.org
~6 (anhydrous)up to 1998 (1725 °C)StableMagnesite (R-3c) geoscienceworld.org
60 - 850 (static)Phase TransitionP-1 semanticscholar.orgmdpi.com
> 80 - 1010 (static)Phase TransitionC2/m (Magnesite-II) semanticscholar.orgmdpi.com
> 1152100 - 2200Phase TransitionUnknown form researchgate.net

Low-Temperature Crystallization Pathways of Magnesite

Mechanisms of Phase Stability and Transformation

The formation and interconversion of magnesium carbonate polymorphs are governed by intricate thermodynamic and kinetic factors. The stability of a specific phase—be it anhydrous, hydrated, or amorphous—is not merely a function of temperature and pressure, but is also dictated by molecular-level interactions. Key among these are the energetic requirements for removing water molecules from the magnesium cation and the complex network of hydrogen bonds that define the architecture of the hydrated crystalline structures.

Role of Dehydration Energy Barriers for Mg²⁺ Cations

A primary obstacle to the low-temperature aqueous precipitation of magnesite (MgCO₃), the most thermodynamically stable form of magnesium carbonate, is the high energy barrier associated with the dehydration of the magnesium cation (Mg²⁺). nih.govhelsinki.fi In aqueous environments, the Mg²⁺ ion is strongly hydrated, forming a stable hexahydrated complex, [Mg(H₂O)₆]²⁺. nih.gov The interaction between the small, highly charged Mg²⁺ cation and the surrounding water molecules is exceptionally strong, with a calculated hydration free energy of approximately -439 kcal mol⁻¹. nih.gov

The formation of anhydrous magnesite requires the removal of these tightly bound water molecules from the inner hydration shell of the magnesium ion so that it can bond with carbonate (CO₃²⁻) ions to form a crystal lattice. curtin.edu.au This dehydration process is the rate-determining step in the nucleation of magnesite. nih.govgeochemicalperspectivesletters.org The significant energy required to overcome this barrier kinetically inhibits the direct formation of magnesite under ambient conditions. nih.gov Consequently, less stable, hydrated magnesium carbonate phases, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), are preferentially formed. nih.gov Industrial processes circumvent this kinetic barrier by using high temperatures, often between 120°C and 600°C, to provide the necessary energy for dehydration and promote magnesite crystallization. nih.gov

Atomistic simulations have provided quantitative insights into this energy barrier. The calculated energy required to remove a single water molecule from the first hydration shell of the Mg²⁺ ion to create a vacant coordination site for a carbonate ion is substantial.

Dehydration Energy Barriers for Mg²⁺ Cation
Force Field ModelCalculated Energy Barrier (kJ/mol)Reference
AMOEBA (Polarizable)≈39 curtin.edu.au
Rigid-Ion (New Parameterization)≈51 curtin.edu.au

Research has also shown that the chemical environment can modify this dehydration barrier. geochemicalperspectivesletters.org The presence of carbonate ions or other additives in solution can interact with the hydrated magnesium ion, potentially lowering the energy barrier for water exchange and influencing the subsequent crystallization pathway. curtin.edu.augeochemicalperspectivesletters.org

Influence of Hydrogen Bonding on Polymorph Stability

Hydrogen bonds are a defining structural feature in hydrated magnesium carbonate polymorphs, playing a critical role in their stability and phase transformation dynamics. acs.orgresearchgate.net The trihydrate nesquehonite (MgCO₃·3H₂O) provides a clear example of this influence. Its crystal structure consists of chains built from [MgO₆] octahedra and [CO₃] carbonate groups. acs.orgcsic.es These chains are linked to one another not by primary ionic or covalent bonds, but by a network of hydrogen bonds facilitated by water molecules. acs.orgacs.org In the nesquehonite structure, two water molecules are directly coordinated to each Mg²⁺ ion (forming part of the [MgO₆] octahedra), while a third water molecule resides between the chains, acting as a bridge. acs.orgacs.orgcsic.es

The specific arrangement and directionality of these hydrogen bonds are believed to be responsible for some of nesquehonite's unusual anisotropic properties, such as negative axial compressibility and thermal expansivity, where the crystal lattice expands upon cooling or compresses along a specific axis under pressure. nih.govacs.orgcsic.escsic.es

The stability of nesquehonite and its transformation to other phases under pressure are directly linked to changes in this hydrogen bonding network. acs.orgresearchgate.net Under ambient temperature, increasing pressure induces several phase transitions, which involve significant structural rearrangements mediated by hydrogen bonds. nih.govcsic.es

Pressure-Induced Phase Transformations of Nesquehonite
PhaseTransition Pressure (at ambient T)Key Structural CharacteristicsRole of Hydrogen BondingReference
NesquehoniteAmbientMonoclinic (P2₁/n) structure. Chains of [MgO₆] octahedra and [CO₃] groups.Chains are interconnected by hydrogen bonds from both coordinated and interstitial water molecules. acs.orgacs.orgcsic.es nih.govacs.org
HP1~2.4 GPaRemains monoclinic (P2₁/n). Slight discontinuity in lattice parameters. [CO₃] groups become tilted, leading to more irregular [MgO₆] octahedra.A noticeable increase in the number of hydrogen bonds is observed, enhancing the interconnectivity between chains. nih.govacs.orguniovi.es nih.govacs.orgcsic.es
HP2~4.0 GPaSignificant change in X-ray diffraction patterns, indicating a more substantial structural transformation. Mg coordination number increases from 6 to 7.The transformation involves further atomic rearrangement and distortion of polyhedra, altering the H-bond network. acs.orgresearchgate.net nih.govacs.orgcsic.es

At approximately 2.4 GPa, nesquehonite transforms into a high-pressure phase (HP1). nih.govcsic.es This transition is characterized by a tilting of the carbonate groups and a distortion of the magnesium-oxygen octahedra. acs.orgcsic.es Crucially, this structural shift is accompanied by a significant increase in the number of hydrogen bonds, which alters the forces holding the crystal structure together. acs.orguniovi.es A further transition to a second high-pressure phase (HP2) occurs at around 4.0 GPa, involving an increase in the magnesium coordination number and a more profound rearrangement of the crystal lattice and its hydrogen bond topology. nih.govacs.orgresearchgate.net These pressure-induced transformations highlight how the flexibility and strength of the hydrogen bond network govern the polymorphism and stability of hydrated magnesium carbonate.

Spectroscopic and Structural Characterization of Magnesium Carbonate Systems

X-ray Diffraction Techniques (XRD, PXRD, Synchrotron XRD)

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of magnesium carbonate. Powder X-ray diffraction (PXRD) is routinely used to confirm the synthesis of specific magnesium carbonate minerals and to identify impurities. amazonaws.com For instance, the PXRD pattern for synthetic nesquehonite shows characteristic peaks that align with the reference pattern PDF #00-020-0669. researchgate.net Similarly, the formation of dypingite can be confirmed by its pXRD pattern, which matches the reference PDF#00-023-1218. amazonaws.com

The crystal structure of nesquehonite was first described as having a P2₁/n monoclinic unit cell. nih.gov It consists of distorted [MgO₆] octahedra that share edges and corners with carbonate groups, forming chains. nih.gov The third water molecule is located between these chains. nih.gov

Synchrotron XRD provides high-resolution data that is essential for studying phase transitions under non-ambient conditions. In-situ synchrotron single-crystal XRD has been used to study the behavior of nesquehonite under high pressure, revealing two pressure-induced phase transitions at 2.4 GPa and 4.0 GPa at room temperature. nih.govacs.org These transitions involve a distortion and rearrangement of the Mg-centered polyhedra and tilting of the carbonate units. acs.orgnih.govresearchgate.netacs.org Specifically, the magnesium coordination number increases from 6 in nesquehonite to 7 in the second high-pressure phase. acs.orgnih.govresearchgate.netacs.org Synchrotron XRD has also been instrumental in confirming the identity and phase purity of synthesized magnesium carbonate samples. osti.gov

Table 1: X-ray Diffraction Data for Selected Magnesium Carbonate Minerals

MineralCrystal SystemSpace GroupKey XRD Peaks (2θ)Reference PDF Card
NesquehoniteMonoclinicP2₁/nData available in reference pattern#00-020-0669 researchgate.net
Dypingite--Data available in reference pattern#00-023-1218 amazonaws.com
Northupite--Data available in reference pattern#01-076-6232 amazonaws.com
Halite--Data available in reference pattern#00-005-0628 amazonaws.com

Vibrational Spectroscopy (Raman, Infrared)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations within the crystal lattice of magnesium carbonate compounds, allowing for the differentiation of various phases.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to the symmetric stretching modes of the carbonate ion (CO₃²⁻).

Hydromagnesite (B1172092): An intense band is observed at 1121 cm⁻¹ attributed to the CO₃²⁻ ν₁ symmetric stretching mode. qut.edu.au A series of Raman bands at 708, 716, 728, and 758 cm⁻¹ are assigned to the CO₃²⁻ ν₄ in-plane bending mode. qut.edu.au The OH stretching region shows bands at 3416, 3516, and 3447 cm⁻¹. qut.edu.au

Artinite and Dypingite: Intense bands for the CO₃²⁻ ν₁ symmetric stretching mode are observed at 1092 cm⁻¹ for artinite and 1120 cm⁻¹ for dypingite. qut.edu.au The CO₃²⁻ ν₃ antisymmetric stretching vibrations are very weak and appear at 1412 and 1465 cm⁻¹ for artinite, and at 1366, 1447, and 1524 cm⁻¹ for dypingite. qut.edu.au

Brugnatellite and Coalingite: Intense bands for the CO₃²⁻ ν₁ symmetric stretching mode are observed at 1094 cm⁻¹ for brugnatellite and 1093 cm⁻¹ for coalingite. sshade.eu

Nesquehonite: High-pressure Raman spectroscopy studies on nesquehonite show the emergence of new bands above 7.8 GPa in the 260–430 cm⁻¹ region, indicating a phase transition. acs.org

Infrared (IR) Spectroscopy:

IR spectroscopy is complementary to Raman, often showing strong signals for antisymmetric stretching modes.

Hydromagnesite: A series of infrared bands at 1387, 1413, and 1474 cm⁻¹ are assigned to the CO₃²⁻ ν₃ antisymmetric stretching modes. qut.edu.au Infrared bands at 3430, 3446, 3511, 2648, and 3685 cm⁻¹ are attributed to Mg-OH stretching modes. qut.edu.au It also exhibits characteristic absorption bands at 800, 850, and 880 cm⁻¹. researchgate.net

Magnesite: The far-IR spectrum of magnesite shows three strong peaks at 228, 256, and 306 cm⁻¹, and a strong broad band at 380 cm⁻¹. ucf.edu

General: The asymmetric stretching mode of the carbonate anion (CO₃²⁻) in MgCO₃ is observed around 1420 cm⁻¹, while the symmetric stretching mode appears near 870 cm⁻¹. researchgate.net

Table 2: Vibrational Spectroscopy Data for Magnesium Carbonate Minerals (cm⁻¹)

MineralTechniqueν₁ (symm. stretch)ν₃ (antisymm. stretch)Other Key Bands
HydromagnesiteRaman1121 qut.edu.au1404, 1451, 1490, 1520 qut.edu.au708, 716, 728, 758 (ν₄ bend) qut.edu.au
HydromagnesiteIR-1387, 1413, 1474 qut.edu.au3430, 3446, 3511 (Mg-OH stretch) qut.edu.au
ArtiniteRaman1092 qut.edu.au1412, 1465 qut.edu.au700 (ν₂ bend) qut.edu.au
DypingiteRaman1120 qut.edu.au1366, 1447, 1524 qut.edu.au725, 760 (ν₂ bend) qut.edu.au
BrugnatelliteRaman1094 sshade.eu1377, 1451 sshade.eu792 (ν₂ out-of-plane bend) sshade.eu
CoalingiteRaman1093 sshade.eu1420, 1465 sshade.eu797 (ν₂ out-of-plane bend) sshade.eu

Electron Microscopy (SEM, TEM, STXM)

Electron microscopy techniques are vital for visualizing the morphology and microstructure of magnesium carbonate particles.

Scanning Electron Microscopy (SEM): SEM is used to observe the morphology of synthesized magnesium carbonate hydrates. Studies have shown that by adjusting reaction temperature and pH, various morphologies can be obtained, including needle-like and sheet-like structures. nih.gov At lower temperatures, needle-like morphologies are common, while higher temperatures favor sheet-like crystallites that can assemble into more complex structures. nih.gov

Scanning Transmission X-ray Microscopy (STXM): STXM combines microscopy with X-ray absorption near-edge structure (XANES) spectroscopy, allowing for the chemical mapping of different hydrated magnesium carbonate (HMC) phases. rsc.orgresearchgate.netresearchgate.netgrafiati.com This technique has been successfully used to distinguish between nesquehonite, dypingite, and other HMC phases formed during the carbonation of brucite. researchgate.net STXM analysis has shown that the introduction of magnesium acetate (B1210297) can lead to the formation of an interconnected network of HMC agglomerates with a dense microstructure. rsc.orgresearchgate.net

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the decomposition behavior of magnesium carbonate hydrates.

Hydromagnesite: Dynamic thermal analysis shows that the decomposition of synthetic hydromagnesite occurs in several steps: dehydration in two steps at approximately 135°C and 184°C, dehydroxylation at 412°C, and decarbonation at 474°C. akjournals.comresearchgate.net Another study reports decomposition over a temperature range of approximately 220°C to 550°C. researchgate.net The partial pressure of carbon dioxide can significantly affect the decomposition mechanism. uclan.ac.uk

Nesquehonite: The thermal decomposition of nesquehonite also occurs in stages. frontiersin.org It loses its water below 300–350°C, and CO₂ is lost above this temperature range. scispace.comresearchgate.net The initial loss of water between ~55°C and 135°C leads to a partially collapsed structure. scispace.comresearchgate.net TGA/DSC analysis of a hydrated magnesium carbonate (MgCO₃·xH₂O) showed a three-step decomposition process, with a major decarbonation step peaking at 441°C. mdpi.comresearchgate.net The thermal decomposition of nesquehonite is very similar to that of hydromagnesite, with decarbonation events occurring around 440°C and 550°C. core.ac.uk An exothermic peak is sometimes observed around 510°C. core.ac.uk

Basic Magnesium Carbonate: TGA curves show that the addition of basic magnesium carbonate to polypropylene (B1209903) improves its thermal stability, increasing the weight loss temperature from 410°C to 450°C. meixi-mgo.com

Table 3: Thermal Decomposition Data for Magnesium Carbonate Hydrates

MineralTechniqueDecomposition Events (°C)Products
HydromagnesiteTGA/DTA~135, ~184 (dehydration); ~412 (dehydroxylation); ~474 (decarbonation) akjournals.comresearchgate.netH₂O, CO₂, MgO
NesquehoniteTGA/DTA55-135 (initial H₂O loss); >300-350 (CO₂ loss) scispace.comresearchgate.netH₂O, CO₂, MgO
MgCO₃·xH₂OTGA/DSCPeak at 245 (dehydration); Peak at 441 (decarbonation) mdpi.comresearchgate.netH₂O, CO₂, MgO

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, such as ¹³C and ¹H, within magnesium carbonate structures. acs.orgwpmucdn.comnih.govresearchgate.net

¹³C NMR: Solid-state ¹³C NMR is effective for distinguishing between different magnesium carbonate phases, which often have overlapping resonances. acs.orgwpmucdn.comnih.govresearchgate.net

Magnesite: As the only non-hydrated magnesium carbonate, it shows a single ¹³C NMR resonance at 169.9 ppm. wpmucdn.com

Hydromagnesite: It has two crystallographically inequivalent carbon atoms, resulting in two ¹³C NMR resonances at 165.2 ppm and 163.0 ppm. wpmucdn.com Another study reported these at 165.6 and 163.4 ppm. researchgate.net

Static vs. MAS NMR: Static ¹³C NMR provides information on the chemical shift anisotropy (CSA), which is indicative of the site-symmetry of the carbon environments. acs.orgwpmucdn.comnih.govresearchgate.net Magic-Angle Spinning (MAS) NMR narrows the resonances, providing isotropic chemical shifts for each unique carbon site. acs.orgwpmucdn.comnih.govresearchgate.net

¹H NMR: ¹H NMR is used to study the hydrated species in magnesium carbonates.

Hydrated Magnesium Carbonates: Spectra of hydromagnesite, artinite, and dypingite show a hydroxyl proton environment around δ ~ -1.3 ppm and multiple water proton signals between +5.0 and +7.0 ppm. nih.gov

Magnesium Chloride Hexahydrate: The ¹H-NMR spectrum shows a water proton resonance at δ = +4.1 ppm. nih.gov

Table 4: Solid-State ¹³C NMR Data for Magnesium Carbonate Minerals

MineralIsotropic Chemical Shift (δiso) (ppm)Number of Inequivalent ¹³C Sites
Magnesite169.9 wpmucdn.com1 wpmucdn.com
Hydromagnesite165.2 and 163.0 wpmucdn.com2 wpmucdn.com

Computational Chemistry and Modeling Approaches for Magnesium Carbonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural, electronic, and thermodynamic properties of magnesium carbonate and its various hydrated forms.

DFT calculations have been instrumental in determining the properties of magnesite, the anhydrous form of magnesium carbonate. Studies have used DFT to calculate its electronic, optical, and bonding properties, often comparing different exchange-correlation functionals like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). researchgate.net These calculations provide estimates for the band gap and reveal the nature of atomic bonding within the crystal structure. researchgate.net Furthermore, DFT has been used to predict the structural and elastic properties of magnesite under high-pressure conditions relevant to the Earth's mantle. researchgate.netscispace.com

A significant focus of DFT applications has been on understanding the thermodynamics of magnesium carbonate and its hydrates. acs.orgresearchgate.netnih.gov By combining DFT calculations of total energies and vibrational entropy with experimental chemical potentials, researchers have developed ab initio thermodynamic frameworks. acs.orgnih.gov These models can predict the stability of various hydrated magnesium carbonate minerals, such as nesquehonite and hydromagnesite (B1172092), under different temperature and pressure conditions, including those relevant to carbon sequestration. acs.orgresearchgate.netnih.gov Such studies have shown that even small amounts of water can significantly impact the stability of these hydrated phases. researchgate.net DFT has also been employed to investigate the effects of promoting agents, like sodium carbonate (Na2CO3) and calcium carbonate (CaCO3), on the CO2 capture properties of magnesium oxide (MgO) to form double salts. aaqr.org

Recent DFT studies have also explored the structural and vibrational properties of dense, high-pressure phases of hydrated magnesium carbonate, providing insights into their polymorphism and the role of hydrogen bonding in their compressibility. acs.orgresearchgate.net Additionally, DFT has been used to study the crystal structure and properties of complex magnesium carbonate minerals like bayleyite (Mg2[UO2(CO3)3] · 18 H2O). csic.es

Table 1: Selected DFT Studies on Magnesium Carbonate

Study FocusKey FindingsReferences
Electronic and Optical Properties of MagnesiteCalculated indirect band gap and analyzed bonding nature. researchgate.net
Thermodynamics of Hydrated Magnesium CarbonatesDeveloped a model to predict mineral stability under various conditions, showing the importance of water. acs.orgresearchgate.netnih.gov
High-Pressure Phases of MgCO3·3H2OCharacterized the structure and vibrational properties of dense polymorphs. acs.orgresearchgate.net
CO2 Capture by Promoted MgOInvestigated the thermodynamics of double salt formation for enhanced CO2 capture. aaqr.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This approach is particularly useful for investigating dynamic processes such as mineral formation, ion hydration, and interfacial phenomena.

Classical MD simulations utilize force fields, which are sets of empirical parameters that describe the potential energy of a system of particles. These simulations have been crucial in understanding the behavior of magnesium carbonate in aqueous environments and at interfaces.

A significant challenge in simulating magnesium carbonate systems is the development of accurate force fields. rsc.orgroyalsocietypublishing.org Researchers have developed and parameterized force fields to model the interactions of magnesium and carbonate ions in solution, as well as their interactions with water and mineral surfaces. rsc.orgosti.govrsc.org These force fields are often validated against experimental data and quantum mechanical calculations to ensure their accuracy in reproducing structural and thermodynamic properties. royalsocietypublishing.orgcurtin.edu.au For instance, new polarizable and rigid-ion models have been developed to accurately describe magnesium-carbonate ion pairing and the hydration structure of the ions. curtin.edu.au

Classical MD simulations have been used to investigate the mechanical properties of magnesite and forsterite to understand how carbonation might affect the energy required for grinding minerals (comminution). vt.edu Other studies have focused on the heterogeneous nucleation of amorphous magnesium carbonate on substrates like quartz, revealing how the surface can influence the structure of the forming mineral. nih.gov Simulations have also shed light on the role of water in the carbonation process, showing that a certain number of water layers are necessary to facilitate magnesium ion diffusion and enable magnesite precipitation. rsc.org

Table 2: Applications of Classical Molecular Dynamics to Magnesium Carbonate

Research AreaKey InsightsReferences
Force Field DevelopmentNew parameters developed for aqueous and interfacial systems to accurately model ion pairing and hydration. rsc.orgroyalsocietypublishing.orgosti.govrsc.orgcurtin.edu.au
Mechanical PropertiesCompared the mechanical response of forsterite and magnesite to understand the effects of carbonation. vt.edu
Heterogeneous NucleationInvestigated the influence of quartz surfaces on the formation of amorphous magnesium carbonate. nih.gov
Role of Water in CarbonationDemonstrated the necessity of a minimum number of water layers for Mg ion diffusion and magnesite formation. rsc.org

Ab initio molecular dynamics (AIMD) combines molecular dynamics simulations with electronic structure calculations (typically DFT), allowing for the study of chemical reactions and bond-breaking/forming events without the need for pre-defined force fields.

AIMD simulations have been particularly valuable for investigating the structure and dynamics of amorphous and hydrated magnesium carbonates. rsc.orgpnnl.gov These studies provide detailed atomic-scale models that can be compared with experimental data, such as X-ray pair distribution functions. rsc.org AIMD has revealed that upon dehydration, the coordination number of magnesium does not change significantly, but the extent of water dissociation increases. rsc.org These simulations also show that magnesium has a strong preference for monodentate coordination with carbonate ligands. rsc.org

Furthermore, AIMD has been used to study the stability of magnesium-carbonate ion pairs in aqueous solution. curtin.edu.au Combined with enhanced sampling techniques like metadynamics, AIMD can explore the relative stabilities of different coordination states, such as monodentate and bidentate configurations of the MgCO3 ion pair. curtin.edu.au These simulations have also shed light on the extensive hydrogen bond network present in hydrated amorphous carbonates, which facilitates frequent proton transfers. rsc.org

Classical Molecular Dynamics

Free Energy Calculations and Reaction Pathway Analysis

Understanding the thermodynamics and kinetics of magnesium carbonate formation is crucial for predicting its precipitation and transformation pathways. Computational methods play a key role in elucidating these complex processes.

Free energy calculations, often coupled with MD or DFT, are used to determine the stability of different mineral phases and the energy barriers associated with their formation. For example, free energy calculations have been used to show that the presence of carbonate can lower the energy barrier for water exchange around a magnesium ion, which is a critical step in the nucleation of magnesium-bearing minerals. curtin.edu.au These calculations have also been employed to investigate the attachment of carbonate ions to magnesium surfaces, revealing energy barriers consistent with aqueous ion pairing. osti.govrsc.org

Reaction pathway analysis helps to identify the sequence of steps involved in a chemical transformation. For instance, thermodynamic and kinetic analyses have been performed on the carbothermic reduction of magnesite, a process for producing magnesium metal. imim.pl These studies calculate the Gibbs free energies for the reactions as a function of temperature and pressure to determine the conditions under which the reaction is favorable. imim.pl Similarly, the transformation of hydromagnesite to the more stable magnesite has been studied to understand the kinetics and determine the activation energy of the process, which is important for applications like carbon sequestration. osti.govcambridge.org Thermodynamic modeling has also been used to predict the favorable partitioning of lead ions into magnesite, a process relevant for environmental remediation, although the reaction kinetics are slow. mdpi.com

Reactive Transport Modeling and Chemical Speciation Studies

Reactive transport models (RTMs) are powerful tools that combine the simulation of fluid flow and solute transport with geochemical reactions. They are extensively used to model the formation of magnesium carbonate in various geological and engineered systems.

RTMs have been applied to study the carbonation of magnesium silicate (B1173343) minerals, a key process in geologic carbon sequestration. princeton.eduacs.org These models can simulate the development of chemical gradients, the dissolution of primary minerals like forsterite, and the subsequent precipitation of magnesium carbonates. princeton.eduacs.org By integrating experimental data, these models have shown that magnesite precipitation can be spatially localized in areas where solutions become supersaturated, even if the bulk system remains undersaturated. princeton.eduacs.org RTMs are also used to assess natural carbon sequestration in ultramafic mine tailings, where the weathering of magnesium-rich minerals leads to the formation of hydrated magnesium carbonates. conicet.gov.ar

Chemical speciation modeling, often a component of RTMs, is used to predict the distribution of different chemical species in a solution under specific conditions. nih.govbohrium.com This is crucial for understanding which carbonate phases are likely to precipitate. For example, geochemical modeling has been used to determine the conditions necessary for the formation of sparry magnesite deposits, highlighting the importance of high Mg/Ca ratios in the solution. researchgate.net In the context of carbon sequestration in saline aquifers, speciation modeling helps to predict the stability of magnesite and other carbonate phases at elevated temperatures and pressures. bohrium.com These models have also been applied to understand the interactions in complex systems, such as CO2-rock-brine interactions in petroleum reservoirs, predicting the dissolution of primary minerals and the precipitation of secondary carbonates like ankerite and magnesite. mdpi.com

Geochemical and Environmental Formation Processes of Magnesium Carbonate

Natural Occurrences and Geological Contexts

Magnesium carbonate minerals are found in diverse geological environments, each characterized by specific formation pathways. These range from high-temperature alterations of mantle rocks to low-temperature precipitation in sedimentary basins. stanford.edunih.gov

Magnesite is a common alteration product of magnesium-rich ultramafic rocks, such as peridotite and serpentinite. wikipedia.orgalexstrekeisen.it This alteration can occur across a wide range of temperatures and pressures.

One primary mechanism is the carbonation of olivine (B12688019), a key mineral in peridotite, in the presence of water and carbon dioxide, typically under conditions of the greenschist facies of metamorphism. wikipedia.org The reaction involves the breakdown of magnesium silicates and their replacement by magnesium carbonate. Similarly, the carbonation of serpentine (B99607), another alteration product of ultramafic rocks, can also form magnesite. wikipedia.org

These processes result in several distinct types of deposits:

Veins and Stockworks: Magnesite frequently occurs as veins filling fractures within ultramafic rock bodies. wikipedia.orgalexstrekeisen.ittubitak.gov.tr These vein-type deposits are often cryptocrystalline (composed of microscopic crystals) and can be associated with silica (B1680970) in the form of opal or chert. wikipedia.orgalexstrekeisen.it Isotopic studies of these veins reveal formation temperatures ranging from low-temperature meteoric water interactions to higher-temperature hydrothermal processes. nih.govstanford.edu For instance, studies in Turkey identified vein-type magnesites formed at approximately 37.0°C from percolating waters. tubitak.gov.tr

Carbonated Peridotite (Listvenite): In some cases, the alteration is pervasive, leading to the formation of a rock type called listvenite, where the original rock is largely replaced by an assemblage of quartz, carbonate minerals (including magnesite, dolomite (B100054), and ankerite), and accessory minerals like fuchsite (a chromium-rich mica). wikipedia.orgmdpi.comuu.nl This process, known as listvenitization, represents extensive interaction between CO₂-rich fluids and the host ultramafic rock. mdpi.comeartharxiv.org

Regolith and Soil: At the Earth's surface, magnesite can form as a secondary carbonate within the soil and subsoil (regolith) above ultramafic rocks. wikipedia.org This occurs as carbon dioxide dissolved in groundwater leaches magnesium from the underlying rock, which then precipitates as magnesite. wikipedia.orgusgs.gov

The formation of magnesite in these settings is a key process in the natural sequestration of carbon dioxide. stanford.edustanford.edu

Table 1: Formation Reactions for Magnesite in Ultramafic Rocks

Reaction Type Reactants Products Geological Context
Olivine Carbonation Olivine ( (Mg,Fe)₂SiO₄ ) + Carbon Dioxide (CO₂) + Water (H₂O) Magnesite (MgCO₃) + Serpentine (Mg₃Si₂O₅(OH)₄) + Magnetite (Fe₃O₄) Metasomatism of peridotite, greenschist facies conditions. wikipedia.org
Serpentine Carbonation Serpentine (Mg₃Si₂O₅(OH)₄) + Carbon Dioxide (CO₂) Magnesite (MgCO₃) + Talc (Mg₃Si₄O₁₀(OH)₂) + Water (H₂O) Alteration of serpentinite. wikipedia.org

Magnesium carbonate also forms in various low-temperature, surficial sedimentary environments. These settings are typically characterized by the evaporation of magnesium-rich waters. nih.gov

Alkaline Lakes and Playas: Alkaline lakes and ephemeral lakes (playas) are significant sites of modern magnesium carbonate precipitation. nih.govgoldschmidt.info These environments often develop in catchments with ultramafic bedrock, which provides a source of magnesium through weathering. nih.gov Evaporation concentrates dissolved ions, leading to high pH (9.2–10.5) and alkalinity, which drives the precipitation of a suite of magnesium carbonate minerals. goldschmidt.info The specific mineral formed (e.g., hydromagnesite (B1172092), nesquehonite, or magnesite) is influenced by factors like alkalinity, pH, and the degree of evaporation. goldschmidt.infoelementsmagazine.org The hydromagnesite-magnesite playas near Atlin, British Columbia, are a well-studied example of this process. wikipedia.orguq.edu.au In some cases, microbial activity, particularly by cyanobacteria, can mediate the precipitation of these minerals. nih.govcopernicus.orgfrontiersin.org

Soil Nodules: Nodules of magnesite and its hydrated precursors can form in soils, particularly those developed over ultramafic rocks. nih.govwikipedia.org This process involves the leaching of magnesium by carbonic acid in soil water and subsequent precipitation due to changes in local chemical conditions, such as evaporation. wikipedia.org

Diagenetic Replacements: Magnesite can form during diagenesis, the process of physical and chemical change that converts sediment into sedimentary rock. It can precipitate as a replacement for other minerals, particularly calcium carbonates like calcite and aragonite, in marine platform environments. scispace.comunr.edu This type of formation is considered a secondary process, occurring after the initial deposition of the host sediment. scispace.com

Table 2: Characteristics of Sedimentary Magnesium Carbonate Deposits

Deposit Type Geological Setting Key Minerals Formation Process Example Location
Alkaline Lake/Playa Closed basin with ultramafic catchment, high evaporation. Hydromagnesite, Magnesite, Nesquehonite, Aragonite. Evapoconcentration of Mg-rich waters, high pH and alkalinity, potential microbial influence. goldschmidt.infoelementsmagazine.org Atlin, British Columbia, Canada nih.gov; Lake Salda, Turkey. copernicus.org
Soil Nodules Regolith and soils overlying ultramafic rocks. Magnesite, Hydromagnesite. Leaching of Mg by CO₂-rich groundwater followed by precipitation. wikipedia.orgstanford.edu California Coast Ranges, USA. stanford.edu
Diagenetic Replacement Marine carbonate platform sediments. Crystalline Magnesite. Secondary replacement of pre-existing carbonate minerals during burial and diagenesis. scispace.comunr.edu Arabian Peninsula. scispace.com

In deep-sea environments, magnesium carbonates are associated with cold seeps, where hydrocarbon-rich fluids (primarily methane) escape from the seafloor. frontiersin.org The anaerobic oxidation of methane (B114726) (AOM) by microbes is a critical process in these settings. mdpi.comcopernicus.org AOM increases the alkalinity of the pore water, which, in the presence of seawater cations like Mg²⁺ and Ca²⁺, triggers the precipitation of authigenic carbonates. mdpi.comifremer.fr

The carbonates formed at cold seeps often include high-magnesium calcite (HMC), which can contain up to 23 mol% MgCO₃. frontiersin.orgresearchgate.net Aragonite is also common, particularly at or near the seafloor. frontiersin.orgmdpi.com The formation of primary dolomite, a calcium-magnesium carbonate (CaMg(CO₃)₂), is also widely observed in these methane-rich environments and provides insights into the long-standing "dolomite problem" in geology. frontiersin.org The specific mineralogy is influenced by factors such as fluid composition, the concentration of sulfate (B86663) and sulfide, and the rate of precipitation. frontiersin.orgfrontiersin.org

Sedimentary Deposits (e.g., soil nodules, alkaline lakes, playa deposits, diagenetic replacements)

Geochemical Controls on Formation and Stability

The precipitation and stability of magnesium carbonate are not ubiquitous, even in magnesium-rich environments. Its formation is kinetically inhibited at low temperatures, and specific geochemical conditions are required to overcome this barrier.

The molar ratio of magnesium to calcium (Mg/Ca) in an aqueous solution is a critical factor controlling which carbonate mineral will precipitate.

Inhibition of Calcite: High concentrations of dissolved Mg²⁺ ions are known to inhibit the nucleation and growth of calcite (CaCO₃). researchgate.netonepetro.orgrsc.org The smaller Mg²⁺ ion can adsorb onto the active growth sites of a calcite crystal lattice, introducing strain and slowing or stopping further growth. researchgate.netonepetro.org This "poisoning" effect means that even in solutions supersaturated with respect to calcite, its precipitation can be kinetically hindered if the Mg/Ca ratio is high. onepetro.orgrice.edu

Promotion of Aragonite and Mg-Carbonates: In environments with high Mg/Ca ratios (often cited as >2, with seawater having a ratio of ~5.2), the precipitation of aragonite (another polymorph of CaCO₃) is favored over calcite. elementsmagazine.org As the Mg/Ca ratio increases further, the system becomes more favorable for the precipitation of magnesium-bearing carbonates, including high-magnesium calcite and eventually magnesite or its hydrated forms. elementsmagazine.org Alkaline lakes that precipitate Mg-carbonates typically evolve from waters where initial calcite precipitation has removed Ca, thereby significantly increasing the Mg/Ca ratio. elementsmagazine.org

Fluid Source and Alteration: In ultramafic settings, the fluid responsible for carbonation is often meteoric water that becomes enriched in CO₂ and leaches magnesium from the host rock. tubitak.gov.trunimi.it The interaction between these CO₂-rich fluids and magnesium silicate (B1173343) minerals is the fundamental reaction pathway. stanford.edu The process of serpentinization, the hydrous alteration of ultramafic rocks, generates fluids that are typically alkaline, reduced, and can be rich in H₂ and CH₄, creating a complex chemical environment for subsequent carbonation. ajsonline.orgpnas.orgmdpi.com

Alkalinity, pH, and pCO₂: In sedimentary environments like alkaline lakes, high alkalinity and pH are the primary drivers for precipitation. goldschmidt.info The partial pressure of carbon dioxide (pCO₂) also plays a role; for example, CO₂ degassing from groundwater entering a playa can trigger the precipitation of hydromagnesite and magnesite. goldschmidt.info

Role of Other Ions: The presence of other dissolved species can influence mineral formation. For instance, high sulfate concentrations are thought to inhibit the formation of high-magnesium calcite, favoring aragonite in some cold seep environments. frontiersin.org Conversely, dissolved sulfide, a product of anaerobic methane oxidation, may promote dolomitization at cold seeps. frontiersin.org The concentration of silica in fluids can also affect magnesite precipitation, as seen in the common association of chert with vein magnesite. wikipedia.org

Dissolution Kinetics and Surface Reactivity in Geochemical Systems

The dissolution of magnesium carbonate minerals in geochemical systems is a complex process governed by a variety of environmental factors, including temperature, pH, and the chemical composition of the surrounding aqueous solution. The kinetics of these reactions are crucial for understanding the lifecycle of carbonate minerals and their role in global geochemical cycles.

The rate at which magnesium carbonate dissolves is significantly influenced by the pH of the solution. In acidic to near-neutral conditions, the dissolution rate generally increases as the pH decreases (i.e., as proton concentration increases). researchgate.net Studies on magnesite dissolution have demonstrated a reaction order with respect to proton concentration of approximately 0.36 to 0.47, indicating that protons play a key role in the dissolution mechanism. researchgate.net Temperature also exerts a strong control on dissolution kinetics, with higher temperatures generally leading to faster dissolution rates. For instance, the empirical activation energy for magnesite dissolution has been measured at values around 41 to 74 kJ/mol, highlighting the thermal sensitivity of the process. researchgate.net

The partial pressure of carbon dioxide (pCO₂) in the system also affects dissolution. For minerals like magnesite and dolomite, dissolution rates have been observed to increase with pCO₂ up to a certain threshold (around 5-10 atm for magnesite), after which the rates become independent of further increases in pCO₂. researchgate.net This suggests that at lower pCO₂ levels, the resulting carbonic acid formation is a primary driver of dissolution, while at higher pressures, other factors become rate-limiting. osti.gov

Surface reactivity is a critical component of dissolution kinetics. The process is not simply a bulk phenomenon but occurs at the mineral-water interface. The composition and structure of the mineral's surface can significantly control its solubility. For instance, the solubility of Mg-Ca carbonates can be controlled by the composition of their monomolecular surface layers, which may differ from the bulk mineral composition. gfz-potsdam.de This surface layer can be in equilibrium with the surrounding fluid, even when the bulk mineral is not. gfz-potsdam.de Incongruent dissolution, where one component of a mineral dissolves more readily than another (e.g., in dolomite), is a manifestation of this surface-controlled reactivity. gfz-potsdam.de

Reactive force field simulations have provided insights into the molecular-level processes at the mineral-water interface. These models show that carbonate ions can attach to a magnesium surface with a relatively low energy barrier. rsc.org The presence of water layers on mineral surfaces, such as forsterite, can facilitate these reactions, influencing the nucleation and growth of magnesium carbonate. rsc.org

Table 1: Activation Energies for Magnesite Dissolution

Method pH Activation Energy (kJ/mol)
Atomic Force Microscopy 4.2 74 ± 22
Chemical Analysis 4.2 41 ± 4

Data sourced from studies on magnesite dissolution kinetics in acidic solutions. researchgate.net

Diagenesis of Carbonate Sediments

Early Diagenetic Processes and Mineral Alteration

Early diagenesis encompasses the physical, chemical, and biological changes that carbonate sediments undergo at or near the Earth's surface, shortly after deposition. aapg.orgusi.ch These processes are fundamental in transforming loose carbonate sediments into consolidated rock and significantly alter the original mineralogy and geochemistry. usi.chresearchgate.net

A key process in the early diagenesis of magnesium-bearing carbonates is the alteration of metastable phases. Many modern carbonate sediments are initially composed of minerals like aragonite and high-magnesium calcite (HMC), which are thermodynamically unstable in many near-surface environments. aapg.orggeoscienceworld.org These metastable minerals tend to alter to the more stable low-magnesium calcite (LMC) over time. aapg.orgresearchgate.net This transformation can occur through dissolution of the original mineral and subsequent precipitation of the more stable phase. researchgate.netresearchgate.net The presence of low-magnesium calcite in ancient carbonate rocks is often a clear indicator of early diagenetic alteration. researchgate.net

The environment in which diagenesis occurs plays a critical role. Early diagenesis can proceed in several distinct zones, including the marine phreatic (below the seawater table), vadose (above the water table, with both air and water in pore spaces), and freshwater phreatic zones. aapg.org In the active marine phreatic zone, water movement can facilitate the precipitation of aragonite or HMC cements. aapg.org Conversely, exposure to meteoric (fresh) water in the vadose and freshwater phreatic zones, which are typically undersaturated with respect to magnesium, drives the alteration of HMC and aragonite to LMC. aapg.org

Organic matter within the sediments can also drive diagenetic alteration. The oxidation of organic matter can lower the pH of pore waters, leading to the dissolution of unstable carbonate minerals like aragonitic coral skeletons. researchgate.net Depending on the degree of openness of the system to fluid flow, this dissolution can be followed by the precipitation of more stable low-magnesium carbonate phases. researchgate.net In some cases, this process can lead to the formation of lithified intervals within otherwise unlithified carbonate sediments. researchgate.net

The alteration of magnesium-rich silicate minerals can also contribute to the formation of magnesium carbonate during diagenesis. Magnesite, for example, can form as a secondary mineral from the alteration of mafic and ultramafic rocks. libretexts.org Similarly, hydromagnesite can form through the weathering of magnesium-rich minerals like olivine and serpentine. libretexts.org

Environmental Applications and Carbon Management Technologies

Carbon Capture and Storage (CCS) via Mineral Carbonation

Mineral carbonation is a technology that mimics and accelerates the natural weathering of rocks to sequester CO₂. The process involves reacting CO₂ with minerals rich in magnesium and calcium, such as silicates, to form solid, stable carbonate minerals. frontiersin.orgmit.edu Magnesium-bearing minerals are particularly abundant and offer a high capacity for CO₂ storage. scispace.com The resulting magnesium carbonate is geologically stable, capable of storing CO₂ for over 100,000 years. frontiersin.org This approach is considered a durable and safe method for mitigating greenhouse gas emissions. mdpi.com

Direct Mineral Carbonation Pathways

Direct mineral carbonation involves the reaction of CO₂ with magnesium-containing minerals in a single step. This can be carried out through gas-solid reactions or, more commonly, in an aqueous environment.

In the direct aqueous carbonation process, minerals like olivine (B12688019) (Mg₂SiO₄) or serpentine (B99607) (Mg₃Si₂(OH)₄) are mixed into a water slurry. scispace.comosti.gov CO₂ is then introduced, often under elevated temperature and pressure, where it dissolves to form carbonic acid (H₂CO₃). The carbonic acid reacts with the mineral, liberating magnesium ions (Mg²⁺), which then combine with bicarbonate ions (HCO₃⁻) to precipitate as magnesium carbonate (MgCO₃). osti.gov

The general reactions can be summarized as:

Olivine: Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂

Serpentine: Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O

Research conducted by the U.S. Department of Energy's Albany Research Center (ARC) demonstrated the feasibility of this process. Their tests showed that with olivine, approximately 90% conversion to carbonate could be achieved within 24 hours at a temperature of 185°C and a CO₂ partial pressure of 115 atmospheres. osti.gov For serpentine, pre-treatment by heating was found to be beneficial. Under optimal conditions of 155°C and a CO₂ pressure of 185 atm, a 78% conversion of serpentine to carbonate was achieved in just 30 minutes. scispace.comresearchgate.net

A significant challenge in direct aqueous carbonation is the formation of a silica-rich passivation layer on the surface of the mineral particles. nih.gov This layer can inhibit further reaction by preventing the leaching of magnesium from the mineral's core. nih.gov Research has focused on overcoming this barrier through methods like attrition-grinding during the reaction to continuously expose fresh mineral surfaces. frontiersin.org

Table 1: Key Parameters in Direct Aqueous Mineral Carbonation Studies

Mineral Temperature (°C) CO₂ Pressure (atm) Reaction Time Conversion Efficiency Source
Olivine 185 115 24 hours ~90% osti.gov
Serpentine (heat-pretreated) 155 185 30 minutes 78% scispace.comresearchgate.net

Indirect Mineral Carbonation Pathways

Indirect mineral carbonation separates the process into multiple steps to optimize reaction conditions and potentially produce purer products. rsc.org This pathway typically involves:

Extraction: Magnesium is first leached from the silicate (B1173343) mineral using acids or other solvents. rsc.org

Purification: The resulting magnesium-rich solution may be purified to remove impurities.

Carbonation: The purified solution is then reacted with CO₂ to precipitate high-purity magnesium carbonate. rsc.orgresearchgate.net

A common indirect method is the pH swing process . In this approach, magnesium is extracted from minerals like serpentine under acidic conditions. nih.gov Afterward, the pH of the solution is raised (swung to alkaline conditions) to facilitate the precipitation of magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium carbonate upon introduction of CO₂. nih.govresearchgate.net The reactivity of the extracted magnesium hydroxide with CO₂ is considerably higher than that of the original mineral ore. rsc.org

While indirect routes can achieve high conversion rates and yield valuable, pure carbonates, a major challenge lies in the cost and environmental impact associated with the regeneration and recycling of the acids and bases used in the process. nih.gov

Enhanced Weathering Applications

Enhanced weathering is a carbon dioxide removal (CDR) strategy that accelerates the natural process of rock weathering to capture atmospheric CO₂. frontiersin.orgmit.edu This is achieved by grinding magnesium- and calcium-rich silicate rocks, such as olivine and basalt, into a fine powder and spreading it over large land areas, like agricultural soils. mit.edu

The process begins with the formation of carbonic acid from atmospheric CO₂ and water in the soil. frontiersin.orgeioncarbon.com This weak acid reacts with the spread minerals, dissolving them and releasing magnesium ions. eioncarbon.com These ions then react with bicarbonate in the soil water, effectively trapping the carbon. eioncarbon.com This dissolved bicarbonate is eventually transported through waterways to the ocean, where the carbon is securely stored for geological timescales. mit.edueioncarbon.com

Key minerals for enhanced weathering include:

Olivine: A magnesium iron silicate that weathers relatively quickly and has a high carbon removal efficiency. eioncarbon.comverde.ag

Basalt: A common volcanic rock containing essential minerals like calcium, magnesium, and iron that can capture CO₂ and also improve soil fertility. mit.eduverde.ag

Serpentine: A magnesium-rich rock that can sequester CO₂ by transforming into solid carbonate minerals, while also releasing magnesium that can act as a fertilizer. verde.ag

Studies have shown that the application of basalt can capture up to 2 tons of CO₂ per hectare per year, while serpentine and dolomite (B100054) can capture up to 0.5 tons. verde.ag

Direct Air Carbon Dioxide Capture Technologies

Direct Air Capture (DAC) technologies aim to remove CO₂ directly from the ambient atmosphere. One promising approach involves using magnesium-based materials in a "looping" process.

The magnesium oxide (MgO) looping process consists of two main stages:

Carbonation: Magnesium oxide (MgO), often in the presence of humidity, reacts with atmospheric CO₂ to form magnesium carbonate (MgCO₃). This reaction may proceed via the initial formation of magnesium hydroxide (Mg(OH)₂). acs.org

Calcination (Regeneration): The resulting magnesium carbonate is then heated to a high temperature, which breaks it down, releasing a concentrated stream of CO₂ for storage or utilization and regenerating the MgO sorbent for another cycle. acs.org

Cambridge Carbon Capture's patented CO₂LOC technology is an example of a modified DAC process. It involves digesting magnesium silicate rocks (like serpentine) or mine tailings to produce magnesium hydroxide. This magnesium hydroxide is then used to capture CO₂ from the air, sequestering it as stable magnesium carbonate. service.gov.uk

Research on Utilization of Carbonated Products in Sustainable Construction Materials

The magnesium carbonate produced through various carbon capture methods is not a waste product but a potentially valuable material for the construction industry. service.gov.uk Research is actively exploring its use in creating sustainable and even carbon-negative building materials.

Cement and Concrete Additives: Magnesium carbonate can be used as a filler and reinforcing agent in building materials. It can enhance the rigidity, dimensional stability, and fire resistance of materials like PVC pipes (B44673) and profiles. omv.co.zameixi-mgo.com Studies on reactive magnesium cement (RMC) have shown that using ground, carbonated RMC as a partial replacement for fresh cement can improve strength development and increase CO₂ sequestration. researchgate.net The formation of hydrated magnesium carbonates within the cement matrix helps to reduce porosity and cracking. researchgate.net

Soil Stabilization: CO₂-induced magnesium carbonate has been shown to be an effective agent for improving the properties of highly plastic clays. When added to clay, it reduces the plasticity index and increases the unconfined compressive strength and consolidation behavior. mdpi.com This offers a sustainable technique for soil improvement in engineering projects. mdpi.com

Plaster-like Materials: Magnesium carbonate trihydrate (nesquehonite), produced via carbon capture, is being researched as a precursor for plasterboard-like construction materials. gord.qa Through a dehydration and rehydration process, similar to how gypsum is used to make plasterboard, nesquehonite can be molded and hardened into a material with significant compressive strength. gord.qa

Carbon-Negative Aggregates: Researchers are developing methods to produce carbon-negative construction materials from seawater and CO₂. By applying electrical energy to seawater injected with CO₂, they can precipitate minerals composed of calcium carbonate and magnesium hydroxide. northwestern.eduinnovationnewsnetwork.com These materials can be used as a substitute for sand and gravel in concrete, and depending on the mineral ratio, can store over half their weight in CO₂. northwestern.edu

Table 2: Applications of Carbonated Magnesium Products in Construction

Application Material Function/Benefit Source
Cement Replacement Ground Carbonated Reactive Magnesium Cement Improves strength, reduces porosity, enhances CO₂ sequestration researchgate.net
Soil Improvement CO₂-Induced Magnesium Carbonate Increases strength and stability of clay soils mdpi.com
Plasterboard Alternative Nesquehonite (MgCO₃·3H₂O) Forms a hard, plaster-like material after processing gord.qa
Concrete Aggregate Electrically-precipitated Calcium Carbonate and Magnesium Hydroxide Acts as a carbon-negative substitute for sand/gravel northwestern.eduinnovationnewsnetwork.com

Biomineralization Mechanisms Involving Magnesium Carbonate

Microbial-Induced Carbonate Precipitation (MICP)

Microbial-induced carbonate precipitation (MICP) is a significant biogeochemical process where microorganisms alter their local environment to facilitate the formation of carbonate minerals. nih.govfrontiersin.org This process is not restricted to specific microbial types and occurs across diverse natural settings. mdpi.com Bacteria, in particular, play a crucial role in the formation and weathering of minerals on the Earth's surface. mdpi.com The primary mechanisms involve the metabolic activities of microorganisms, which modify the surrounding chemical conditions, and the role of the cell surface and its secretions as templates for mineral nucleation. microbiologyresearch.orgperiodicodimineralogia.it

Role of Specific Microorganisms (e.g., Curvibacter sp., Synechocystis sp., Sporosarcina pasteurii)

Certain microorganisms are particularly effective at inducing the precipitation of magnesium-containing carbonates.

Curvibacter sp. , specifically strain HJ-1, has been shown to induce the formation of various calcium-magnesium carbonate minerals. mdpi.com This gram-negative bacterium can influence the type and shape of the mineral formed, depending on the molar ratio of magnesium to calcium (Mg/Ca) in the environment. mdpi.comnih.gov For instance, in the presence of magnesium, Curvibacter sp. HJ-1 can promote the formation of aragonite and magnesium calcite. mdpi.com The bacterium's cell surface, which is negatively charged, can adsorb and accumulate cations like Ca²⁺ and Mg²⁺, creating nucleation sites for carbonate precipitation. rsc.org

Synechocystis sp. , a type of cyanobacteria, also plays a significant role in carbonate biomineralization. mdpi.comunirioja.es Studies using Synechocystis sp. PCC 6803 have demonstrated that the presence and concentration of magnesium ions can significantly impact the type and morphology of the carbonate minerals formed. mdpi.comresearchgate.net At low Mg/Ca ratios, it tends to induce the formation of calcite, while higher ratios favor the formation of magnesium-rich calcite and aragonite. mdpi.comresearchgate.net The photosynthetic activity of cyanobacteria can increase the pH of the surrounding water, which, along with the provision of nucleation sites by the cells, facilitates carbonate precipitation. frontiersin.org

Sporosarcina pasteurii is a bacterium well-known for its high urease activity, which is a key factor in MICP. mattech-journal.orgmdpi.comnih.gov The hydrolysis of urea (B33335) by the urease enzyme produces ammonia (B1221849) and carbonate ions, leading to an increase in pH and promoting the precipitation of carbonates. scholarsresearchlibrary.comrptu.de This process has been widely studied for its potential in biocementation and bioremediation. mdpi.commdpi.com While much of the research has focused on calcium carbonate, the principles of ureolysis-driven precipitation are also applicable to magnesium carbonate formation, as the generated carbonate ions can react with available magnesium ions. nih.gov

Table 1: Microorganisms Involved in Magnesium Carbonate Precipitation

Microorganism Key Mechanism Resulting Minerals Reference
Curvibacter sp. HJ-1 Creates alkaline environment, provides nucleation sites, secretes influential organic molecules. Vaterite, Aragonite, Magnesium Calcite. mdpi.comnih.gov
Synechocystis sp. PCC 6803 Photosynthesis increases pH, cell surface acts as nucleation site. Calcite, Mg-rich Calcite, Aragonite. mdpi.comresearchgate.net
Sporosarcina pasteurii High urease activity hydrolyzes urea, increasing pH and carbonate concentration. Calcite, potential for Magnesium Carbonate. nih.govmattech-journal.org

Influence of Bacterial Extracellular Secretions and Metabolism

Bacterial metabolism and the secretion of extracellular polymeric substances (EPS) are critical factors in controlling MICP. mdpi.commicrobiologyresearch.org

Metabolic activities such as urea hydrolysis, sulfate (B86663) reduction, and photosynthesis can alter the pH and dissolved inorganic carbon concentration of the microenvironment, creating conditions favorable for carbonate precipitation. mdpi.commicrobiologyresearch.org For example, the degradation of organic nutrients by bacteria can lead to a gradual increase in pH, which is a prerequisite for carbonate precipitation. mdpi.com

Extracellular polymeric substances (EPS), which are primarily composed of polysaccharides, proteins, DNA, and lipids, play a multifaceted role in biomineralization. wikipedia.org The negatively charged functional groups (e.g., carboxyl and hydroxyl) within EPS can attract and bind metal cations like Mg²⁺ and Ca²⁺, increasing their local concentration and facilitating nucleation. mdpi.comfrontiersin.org EPS can also act as a template for mineral formation and can stabilize metastable carbonate phases, preventing their immediate transformation into more stable forms. mdpi.com Furthermore, the composition of EPS can influence the final morphology and polymorph of the precipitated carbonate. nih.gov For instance, proteins within the EPS of certain bacteria can significantly affect the crystal structure and lead to the formation of different morphologies. researchgate.net

Magnesium Incorporation and Stabilization in Amorphous Calcium Carbonate (Mg-ACC)

Amorphous calcium carbonate (ACC) is often a precursor phase in the biomineralization of crystalline carbonates like calcite and aragonite. nih.gov The incorporation of magnesium into this amorphous structure to form magnesium-stabilized ACC (Mg-ACC) is a key mechanism for controlling the final mineral product. pnas.org

The presence of magnesium can significantly enhance the stability of ACC, delaying or preventing its crystallization. pnas.orgnih.gov It is thought that the strong interaction between Mg²⁺ ions and water molecules within the ACC structure inhibits the dehydration process necessary for crystallization. nih.govgoogle.com Furthermore, the incorporation of magnesium may also involve the binding to hydroxide (B78521) ions, resulting in a mineral composition that is incompatible with known crystalline Ca/Mg-carbonate phases, thus further stabilizing the amorphous state. nih.gov

The amount of magnesium incorporated into ACC can influence the subsequent crystalline polymorph that forms. nih.gov This stabilization of an amorphous precursor allows organisms to exert greater control over the shape and properties of the final biomineral. nih.govxjtu.edu.cn

Control of Polymorph and Morphology in Biogenic Systems

The presence and ratio of certain ions, particularly Mg²⁺, in the environment is a major determinant of carbonate polymorph selection. mdpi.com High Mg/Ca ratios generally inhibit the formation of calcite and favor the precipitation of aragonite or high-magnesium calcite. mdpi.comresearchgate.net

Microorganisms can influence polymorph selection through the specific organic molecules they secrete. mdpi.comnih.gov For example, extracellular polymeric substances (EPS) can selectively stabilize certain crystal faces or precursor phases, thereby directing the crystallization pathway towards a specific polymorph. mdpi.comresearchgate.net Studies have shown that EPS from different bacterial species can lead to the formation of different carbonate polymorphs under the same environmental conditions. nih.gov For example, EPS from Curvibacter sp. HJ-1 was found to be beneficial for the precipitation of aragonite. researchgate.net

The morphology of biogenic magnesium carbonate minerals is also diverse and controlled by microbial processes. mdpi.com Bacterial cells can act as templates, leading to the formation of minerals with specific shapes that may even encapsulate the cell. nih.gov The organic molecules in EPS can also modify crystal growth habits, leading to the development of complex morphologies such as dumbbell-like, hemispherical, and spherical structures. mdpi.comnih.gov The interplay between the mineralizing environment and the specific biological components results in the wide array of magnesium carbonate structures observed in nature.

Table 2: Factors Influencing Polymorph and Morphology

Influencing Factor Effect on Polymorph Selection Effect on Morphology Reference
Mg/Ca Ratio High ratios inhibit calcite, favor aragonite and high-Mg calcite. Can lead to changes in crystal shape and size. mdpi.commdpi.com
Extracellular Polymeric Substances (EPS) Specific EPS components can favor certain polymorphs (e.g., aragonite). Can act as templates and modify crystal growth, leading to diverse shapes. nih.govresearchgate.net
Microbial Cell Surface Provides nucleation sites that can influence the initial crystal phase. Can be a template, leading to cell-encapsulating mineral structures. mdpi.comnih.gov

Advanced Materials Science Applications of Magnesium Carbonate

Development of Porous and High Surface Area Materials (e.g., Upsalite)

A significant breakthrough in materials science has been the synthesis of a mesoporous form of magnesium carbonate, known as Upsalite®. azom.com Developed by researchers at Uppsala University in Sweden, this material was long considered impossible to create. azom.com Upsalite® is a non-crystalline, water-free magnesium carbonate with an exceptionally high surface area, recorded at 800 square meters per gram. azom.comscitechdaily.com This places it in a distinguished class of porous materials that includes zeolites, metal-organic frameworks, and carbon nanotubes. scitechdaily.com

The unique properties of Upsalite® stem from its pore structure, which is filled with empty pores all smaller than 10 nanometers in diameter. azom.comscitechdaily.com This structure gives the material a unique way of interacting with its environment. scitechdaily.com The synthesis of Upsalite® was a serendipitous discovery, resulting from an experiment left running over a weekend, which led to the formation of a rigid gel. azom.com This accidental creation refuted a century of scientific literature that suggested the amorphous, water-free form of magnesium carbonate could not be made. azom.com

The pore formation in Upsalite® is a two-step process. Initially, micropores are created through solvent evaporation and the release of physically bound carbon dioxide, which acts as an in-situ pore-forming template. researchgate.net Subsequently, these micropores expand into mesopores when the material is stored in air at moderate temperatures, due to the partial decomposition of organic groups on the pore walls. researchgate.net The resulting material has a narrow pore size distribution centered at 5 nanometers. researchgate.net

The commercial potential of Upsalite® was quickly recognized, leading to the formation of the spin-out company, Disruptive Materials, to commercialize this and other functional materials. azom.comdisruptivematerials.com One of the first commercial products developed was a climbing chalk, created in partnership with Black Diamond. azom.com While traditional chalk, or hydromagnesite (B1172092), has decent moisture uptake, Upsalite®'s moisture adsorption capacity is ten times greater, providing climbers with a superior grip. azom.com

Table 1: Comparison of Porous Materials
MaterialKey FeatureSurface Area (m²/g)Primary Application Example
Upsalite® Amorphous mesoporous magnesium carbonate800 azom.comscitechdaily.comHigh-performance climbing chalk azom.com
Zeolites Crystalline aluminosilicatesVariesWater absorption at high humidity scitechdaily.com
Metal-Organic Frameworks Crystalline porous materialsVariesGas storage and separation
Carbon Nanotubes Cylindrical carbon moleculesVariesElectronics and structural reinforcement

Role as Precursors for Magnesium-Based Nanomaterials (e.g., Magnesium Oxide)

Magnesium carbonate, particularly in its basic form (xMgCO₃·yMg(OH)₂·zH₂O), serves as a crucial precursor in the synthesis of magnesium oxide (MgO) nanomaterials. scientific.netresearchgate.net The morphology of the final MgO nanomaterial is largely determined by the form of the basic magnesium carbonate precursor used. scientific.net This precursor method allows for the creation of MgO with specific shapes and high activity. researchgate.net

For instance, petal-like magnesium oxide nanomaterials can be prepared using basic magnesium carbonate as a precursor. scientific.net The process involves heating aqueous magnesium carbonate to around 95°C, which leads to the formation of basic magnesium carbonate (4MgCO₃·Mg(OH)₂·4H₂O) with a petaliform morphology. scientific.netresearchgate.net Subsequent calcination of this precursor yields magnesium oxide that retains the same petal-like shape. scientific.netresearchgate.net These resulting MgO nanomaterials exhibit high activity, with an iodine value of 197 mg I₂/g. scientific.netresearchgate.net

The synthesis process can be controlled to produce different morphologies of basic magnesium carbonate, such as rods and cotton sticks, by varying the reaction temperature between 55°C and 95°C. researchgate.net These morphologies are preserved after calcination to magnesium oxide. researchgate.net The precursor method is advantageous as it can produce high-purity products without contamination from the mother liquid, a common issue in direct synthesis methods. ccspublishing.org.cn

The synthesis of basic magnesium carbonate itself can be achieved through the thermal decomposition of precursors like magnesium carbonate trihydrate (MgCO₃·3H₂O). ccspublishing.org.cn This precursor can be synthesized from sources like brine and ammonium (B1175870) bicarbonate. ccspublishing.org.cn The thermal decomposition conditions, including temperature and time, are critical in determining the final structure of the basic magnesium carbonate. ccspublishing.org.cn

Table 2: Synthesis of MgO Nanomaterials from Magnesium Carbonate Precursors
PrecursorSynthesis ConditionsResulting MgO MorphologyKey Finding
Basic magnesium carbonate (4MgCO₃·Mg(OH)₂·4H₂O)Heating aqueous MgCO₃ to 95°C, followed by calcination. scientific.netresearchgate.netPetaliform scientific.netresearchgate.netThe morphology of the precursor dictates the morphology of the final MgO product. scientific.net
Aqueous magnesium carbonateHeating between 55-95°C to form basic magnesium carbonate, then calcination. researchgate.netRod, cotton stick, petal researchgate.netDifferent morphologies can be achieved by varying the reaction temperature. researchgate.net
Magnesium carbonate trihydrate (MgCO₃·3H₂O)Thermal decomposition. ccspublishing.org.cnSpherical-like basic magnesium carbonate ccspublishing.org.cnOffers a new approach for magnesium resource utilization from brine. ccspublishing.org.cn

Research on Magnesium Carbonate in Cementitious and Construction Materials

Magnesium carbonate is being investigated for its potential applications in cementitious and construction materials, with a focus on improving properties and sustainability. researchgate.netirjet.net Research has shown that the addition of small amounts of magnesium carbonate can influence the hydration process and mechanical properties of Portland cement paste. researchgate.net

Studies indicate that magnesium carbonate can shorten the setting time of cement paste and increase its compressive strength at early ages (1 and 7 days). researchgate.net However, it may lead to a decrease in the 28-day compressive strength. researchgate.net The mechanism behind this is the promotion of ettringite (AFt) formation and the early hydration of calcium silicate (B1173343) when magnesium carbonate content is below 1wt%. researchgate.net For this reason, it is suggested that the content of magnesium carbonate should not exceed 1wt% to be beneficial as an early strength agent. researchgate.net

In concrete applications, partial replacement of cement with magnesium carbonate has been explored. irjet.net It has been observed that workability increases with higher levels of magnesium carbonate replacement. irjet.net The optimal percentage for achieving maximum compressive and split tensile strength is in the range of 10-15% replacement, while maximum flexural strength is observed at 20-25% replacement. irjet.net Using magnesium carbonate powder in concrete can also contribute to reducing the cost of construction and the significant CO2 emissions associated with cement production. irjet.net

Magnesium-based cements, which can be produced at lower temperatures than traditional Portland cement, are also a subject of research. mdpi.com These cements can sequester atmospheric CO₂ and convert it into magnesium crystals, potentially leading to a carbon-positive balance. mdpi.com The formation of hydrated magnesium carbonates through the reaction of magnesium hydroxide (B78521) with CO₂ can significantly improve the mechanical strength of these alternative cements. mdpi.com

Table 3: Effect of Magnesium Carbonate on Cement and Concrete Properties
ApplicationMagnesium Carbonate ContentEffect on PropertiesReference
Portland Cement Paste< 1wt%Shortens setting time, increases 1-day and 7-day compressive strength. researchgate.net researchgate.net
Portland Cement Paste> 1wt%Decreases 28-day compressive strength. researchgate.net researchgate.net
M40 Grade Concrete10-15% replacement of cementMaximum compressive and split tensile strength. irjet.net irjet.net
M40 Grade Concrete20-25% replacement of cementMaximum flexural strength. irjet.net irjet.net
MgO-based CementN/AFormation of hydrated magnesium carbonates improves mechanical strength. mdpi.com mdpi.com

Research on Composites and Reinforcing Agents for Engineering Applications

Magnesium carbonate is being explored as a filler and reinforcing agent in various composite materials for engineering applications. patsnap.commdpi.com Its properties can enhance the mechanical and functional characteristics of polymers and other matrices. patsnap.commdpi.com

In polymer composites, magnesium carbonate can act as a reinforcing agent, improving the strength and durability of materials like rubber and plastics. patsnap.com For instance, in natural rubber composites, the addition of ultra-high amounts of magnesium carbonate (80-180 phr) can drastically increase the hardness of the material, transforming the typically elastomeric natural rubber into a rigid, hard composite. mdpi.com While this addition reduces the tensile strength and elongation, the hardness can reach up to 88 Shore A, which is significantly higher than that of original natural rubber. mdpi.com

Magnesium carbonate is also used as a reinforcement in biodegradable bone implants. insightsociety.orginsightsociety.org Composites of magnesium with carbonate apatite (CA) are being developed to improve the mechanical properties and control the degradation rate of magnesium-based implants. insightsociety.orginsightsociety.org The extrusion process has been shown to be more effective than sintering for fabricating these composites, as it leads to a higher relative density, finer and more elongated grains, and improved mechanical properties, including hardness and compressive strength. insightsociety.org

Furthermore, magnesium carbonate has been studied as a filler in halogen-free flame-retardant polymer compounds. mdpi.com In these applications, it can improve flame resistance, particularly showing a synergistic action with an EVA matrix. mdpi.com The decomposition of magnesium carbonate at high temperatures releases carbon dioxide, which helps to form a protective ceramic layer on the polymer surface, blocking further heat transfer. mdpi.com

Table 4: Applications of Magnesium Carbonate in Composites
Composite MatrixRole of Magnesium CarbonateKey Research FindingReference
Natural RubberReinforcing AgentUltra-high loading (80-180 phr) significantly increases hardness, creating a rigid material. mdpi.com mdpi.com
Magnesium (for bone implants)Reinforcement (with Carbonate Apatite)Extrusion processing of Mg/5CA composites improves mechanical properties and corrosion resistance compared to sintering. insightsociety.org insightsociety.org
Halogen-Free Flame-Retardant Polymers (EVA/PE)Filler/Flame RetardantShows synergistic flame-retardant action with EVA matrix and improves elongation at break. mdpi.com mdpi.com
Rubber and PlasticsFiller and Reinforcing AgentImproves mechanical properties and enhances visual appeal due to fine particle size and high whiteness. patsnap.com patsnap.com

Advanced Sorbent Technologies for Environmental Remediation

Magnesium carbonate and its derivatives are being investigated as advanced sorbents for environmental remediation, including water treatment and carbon capture. researchgate.net The porous nature and high surface area of certain forms of magnesium carbonate make them effective at adsorbing pollutants. azom.comazom.com

The mesoporous magnesium carbonate, Upsalite®, with its record-breaking surface area, is a prime candidate for such applications. azom.comscitechdaily.com It has been shown to be highly effective at absorbing water, especially at low relative humidities, outperforming some commercially available zeolites. scitechdaily.com This property makes it suitable for reducing the energy needed to control environmental moisture. scitechdaily.com Beyond water, its unique pore structure suggests potential for treating chemical waste and cleaning up oil spills. azom.com

Magnesium carbonate is also utilized in the removal of contaminants from aqueous solutions. nih.govrsc.org It can be used to create pellets for phosphate (B84403) recovery from water. nih.gov By blending magnesium carbonate with cellulose (B213188) and then calcining the mixture, pellets with increased internal surface area can be synthesized for phosphate adsorption. nih.gov Additionally, heavy magnesium carbonate can be used for wastewater treatment by adsorbing heavy metal ions and other harmful chemicals.

Furthermore, magnesium carbonates are considered for carbon mineralization, a method of carbon capture and sequestration (CCS). mdpi.com The idea is to react CO₂ with magnesium-containing minerals to form stable carbonates, effectively trapping the carbon. patsnap.commdpi.com Research into the synthesis of nanostructured mesoporous magnesium carbonates from carbon dioxide is ongoing, with potential applications not only in CCS but also as adsorbents for other pollutants due to their high surface area. mdpi.com

Table 5: Magnesium Carbonate in Environmental Remediation
ApplicationForm of Magnesium CarbonateMechanismKey Finding
Moisture ControlUpsalite® (mesoporous magnesium carbonate)AdsorptionSuperior water absorption at low relative humidities compared to zeolites. scitechdaily.com
Phosphate RecoveryMagnesium carbonate pellets (with cellulose)AdsorptionEffective for removing phosphate from water. nih.gov
Wastewater TreatmentHeavy magnesium carbonateAdsorptionRemoves heavy metal ions and harmful chemicals.
Carbon Capture and Sequestration (CCS)Various magnesium carbonatesCarbon MineralizationForms stable carbonates, sequestering CO₂. patsnap.commdpi.com

Future Research Directions and Challenges in Magnesium Carbonate Science

Elucidating Complex Kinetic Pathways in Low-Temperature Formation

A primary challenge in magnesium carbonate science is the slow precipitation kinetics of the stable, anhydrous form, magnesite (MgCO₃), at ambient temperatures. researchgate.net This phenomenon, often linked to the high energy barrier required to dehydrate the aqueous magnesium ion (Mg²⁺), has significant implications for both geological and industrial processes. rsc.orgacs.org Research is intensely focused on understanding and overcoming this kinetic inhibition.

A key area of investigation involves the role of precursor phases. Evidence suggests that the formation of crystalline magnesium carbonates at low temperatures does not occur directly but proceeds through a series of less stable, often amorphous or hydrated, intermediate phases. ucm.esgeochemicalperspectivesletters.org Amorphous magnesium carbonate (AMC) is considered a transient precursor that influences the characteristics of the final crystalline product. geochemicalperspectivesletters.org Similarly, various hydrated forms, such as nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and the recently identified hexahydrate (MgCO₃·6H₂O), are crucial intermediates in the pathway to more stable forms. researchgate.netiucr.org The transformation between these hydrated phases and their eventual conversion to magnesite is a complex process that is not fully understood. researchgate.net

Future research must systematically investigate these transformation pathways. This includes identifying the specific conditions (e.g., pH, temperature, reactant concentration) that favor the formation of each intermediate. iucr.org Studies have shown that factors like the method of achieving supersaturation can significantly impact which mineral phase forms. nih.gov Furthermore, researchers are exploring novel approaches to bypass the kinetic barriers. For instance, studies using ethanol-water solutions have demonstrated that reducing the water activity can facilitate the incorporation of magnesium into the carbonate structure, suggesting the hydration barrier is a critical inhibitor. acs.org Another proposed inhibitory effect involves the structural arrangement of carbonate groups within the magnesite crystal lattice, which may create an additional energy penalty for crystallization. nih.gov

Table 1: Key Kinetic Barriers and Research Approaches in Low-Temperature MgCO₃ Formation

Kinetic Barrier/Challenge Description Current Research Approaches Key Findings
Mg²⁺ Ion Hydration The strong affinity of magnesium ions for water molecules creates a high energy barrier for dehydration, preventing direct precipitation of anhydrous MgCO₃. acs.orgnih.gov - Synthesis in low-water activity solutions (e.g., ethanol-water mixtures). acs.org- Use of organic molecules or catalysts to destabilize the hydration shell. nih.govacs.org - Reducing water content allows for rapid precipitation of high-magnesium calcite and disordered dolomite (B100054) at room temperature. acs.org- Certain organic compounds promote Mg incorporation. nih.gov
Amorphous & Hydrated Precursors Formation proceeds through unstable intermediates like Amorphous Magnesium Carbonate (AMC), nesquehonite, and hydromagnesite (B1172092). ucm.esgeochemicalperspectivesletters.org - Characterizing the structure and stability of precursor phases.- Studying the transformation kinetics from hydrated to anhydrous forms. researchgate.net - AMC is a key transient phase determining the final crystalline product. geochemicalperspectivesletters.org- Nesquehonite can transform into hydromagnesite, which may then convert to magnesite at higher temperatures. researchgate.net

| Crystal Lattice Constraints | The compact structure of magnesite reduces the freedom of motion for carbonate (CO₃²⁻) groups, creating an entropic penalty for crystallization. nih.gov | - Investigating the role of precursor structures in templating the final magnesite lattice.- Computational modeling of lattice energetics. | - This is proposed as an intrinsic inhibitory effect, possibly as significant as the hydration barrier. nih.govnih.gov |

Advancements in Computational Modeling and Predictive Capabilities

Computational modeling has become an indispensable tool for navigating the complexities of magnesium carbonate systems. These models offer insights that are difficult to obtain through experiments alone, providing a way to predict mineral properties and reaction behaviors under a wide range of conditions. acs.orgmdpi.com

A significant breakthrough is the development of ab initio thermodynamic models based on density-functional theory (DFT). acs.org These first-principles models can predict the properties of various hydrated magnesium carbonate minerals with quantitative agreement to experimental data. acs.org A major advantage is their extensibility; they can be applied to conditions not easily accessible in the lab and to hypothetical mineral structures, including those with defects or substitutions. acs.org Such models help explain how minor changes in experimental conditions dictate whether nesquehonite, hydromagnesite, or magnesite will form. acs.org DFT calculations are also used to complement experimental work, for instance, by helping to characterize the vibrational behavior of magnesium carbonate phases under high pressure. acs.org

Molecular dynamics simulations are also providing new levels of understanding. These models can simulate the interactions between ions and molecules at the atomic scale, offering insights into processes like hydration, nucleation, and crystal growth. For example, simulations have been used to investigate the influence of hydration and carbonation conditions on the resulting morphology of basic magnesium carbonate. icm.edu.pl Other computational frameworks are being developed to model the degradation of magnesium-based biomaterials, a process fundamentally linked to magnesium chemistry. arxiv.org

Future challenges for computational science include developing models that can accurately simulate kinetic pathways and nucleation events over longer timescales. Integrating quantum mechanical calculations with larger-scale continuum models will be crucial for bridging the gap from atomic interactions to macroscopic phenomena. The continued development of these predictive tools will accelerate the design of new materials and processes, from optimizing CO₂ sequestration to creating novel biomaterials. acs.orgarxiv.org

Optimization of Carbon Sequestration and Utilization Processes for Scalability

Mineral carbonation using magnesium-based minerals is a highly promising strategy for the long-term sequestration of carbon dioxide (CO₂). geochemicalperspectivesletters.orgresearchgate.net This process mimics natural weathering to convert gaseous CO₂ into solid, stable carbonate minerals, offering a permanent storage solution. mdpi.com However, for this technology to be deployed at a scale relevant to climate change mitigation, significant challenges related to process efficiency, cost, and reaction speed must be overcome. researchgate.netuc.pt

Current research is exploring several pathways for CO₂ sequestration and utilization (CCUS) involving magnesium carbonate. One major approach involves the carbonation of magnesium silicate (B1173343) minerals, such as olivine (B12688019) and serpentine (B99607). researchgate.netuc.pt While these minerals are abundant, the process often requires high temperatures and pressures to achieve reasonable reaction rates, making it energy-intensive. mdpi.com A key research goal is to develop more energy-efficient processes, potentially through chemical additives or advanced reactor designs. researchgate.netmdpi.com

Another avenue is the utilization of magnesium from alternative sources, such as industrial brines or seawater. nih.gov For example, a novel process using bipolar membrane electrodialysis (BMED) has been developed to capture CO₂ and simultaneously extract magnesium from seawater to produce nesquehonite. nih.gov Optimizing such systems by controlling parameters like current density and temperature is critical for maximizing carbon absorption and magnesium extraction rates. nih.gov

The utilization of the magnesium carbonate produced is also a critical aspect of scalability, as creating valuable products can offset process costs. Synthesized magnesium carbonate is being investigated for use in various applications, including as a component in low-carbon cements and as a soil stabilizer to improve the geotechnical properties of clays. mdpi.comrsc.org

The primary hurdles to scalability remain the slow reaction kinetics at low temperatures and the energy penalty associated with high-temperature processes. geochemicalperspectivesletters.orgresearchgate.net Future research must focus on accelerating reaction rates under milder conditions, improving the life-cycle assessment of different process routes, and creating robust supply chains for both the magnesium source materials and the end products.

Table 2: Magnesium Carbonate in Carbon Sequestration & Utilization (CCUS)

CCUS Pathway Magnesium Source Process Description Key Challenges for Scalability
Ex-situ Mineral Carbonation Magnesium silicate minerals (e.g., olivine, serpentine) researchgate.net Mined minerals are crushed and reacted with CO₂ in a reactor, often at elevated temperature and pressure, to form MgCO₃. researchgate.netmdpi.com - High energy consumption for grinding and heating.- Slow reaction kinetics.- Passivation of mineral surfaces. researchgate.net
Electrochemical Mineralization Seawater, desalination brines nih.gov Bipolar membrane electrodialysis (BMED) is used to split water, creating a pH gradient that facilitates CO₂ absorption and Mg²⁺ precipitation as hydrated carbonates. nih.gov - Membrane fouling.- Optimizing energy input vs. product yield.- Managing co-precipitation of other minerals (e.g., magnesium hydroxide). nih.gov
Carbonation of Industrial Waste MgO-rich industrial byproducts, brucite rsc.org Reactive magnesium-containing materials are carbonated to produce building materials, such as MgO-based cements. rsc.org - Ensuring consistent quality of waste feedstock.- Developing standardized performance metrics for the final products.

| CO₂ Utilization | Captured CO₂ | CO₂-induced precipitation of MgCO₃ is used to create additives for soil improvement or other materials. mdpi.com | - Low-cost production of the carbonate additive.- Demonstrating long-term performance and environmental benefits. |

Understanding Interplay of Biotic-Abiotic Interactions in Carbonate Mineralization

One of the most exciting frontiers in magnesium carbonate research is the study of how living organisms influence mineralization. It has long been observed that microorganisms can mediate the precipitation of carbonate minerals under conditions where abiotic (purely chemical) formation is kinetically hindered. researchgate.net Harnessing these biotic processes could provide a low-energy pathway to forming magnesium carbonates.

Microorganisms, particularly cyanobacteria, can act as powerful biocatalysts. mdpi.com They influence their local microenvironment in several ways that promote carbonate precipitation. Photosynthesis consumes CO₂ and raises the local pH, which shifts the carbonate equilibrium towards precipitation. rsc.orgmdpi.com Furthermore, microbial cells and their secretions, known as extracellular polymeric substances (EPS), have negatively charged surfaces. researchgate.net These surfaces can attract and concentrate positive ions like Mg²⁺ from the surrounding water, acting as nucleation sites for mineral growth. researchgate.net This process is believed to help overcome the critical Mg²⁺ hydration barrier that inhibits abiotic precipitation. researchgate.net

Indeed, studies have shown that magnesite can be formed at ambient temperatures in the presence of specific microbes or organic molecules, something not observed in purely abiotic lab experiments. researchgate.net Research using cyanobacterial bioreactors has successfully induced the precipitation of magnesium carbonate from magnesium-rich solutions. researchgate.net

However, the precise mechanisms of this bio-induced mineralization are still being unraveled. Future research needs to address several key questions. What specific metabolic pathways and organic molecules are most effective at promoting magnesium carbonate formation? How do biotic and abiotic factors compete or cooperate during mineral precipitation? open.ac.uk Answering these questions requires a combination of microbiology, geochemistry, and materials science. It may also open the door to new technologies, such as genetically engineering microorganisms to enhance their ability to sequester carbon into stable magnesium carbonate minerals. mdpi.com Understanding this intricate interplay is essential for both explaining the formation of ancient carbonate deposits and for developing novel, biologically-inspired technologies for a sustainable future.

Table 3: Compound Names Mentioned in this Article

Compound Name Chemical Formula
Carbonic acid, magnesium salt MgCO₃
Magnesite MgCO₃
Nesquehonite MgCO₃·3H₂O
Lansfordite MgCO₃·5H₂O
Hydromagnesite Mg₅(CO₃)₄(OH)₂·4H₂O
Dypingite Mg₅(CO₃)₄(OH)₂·5H₂O
Dolomite CaMg(CO₃)₂
Brucite Mg(OH)₂
Periclase MgO

Q & A

Q. How can researchers model the thermodynamic stability of magnesium carbonate phases?

  • Approach : Use software like PHREEQC to calculate solubility equilibria based on the reaction: Mg²⁺ + 2HCO₃⁻ ⇌ MgCO₃(s) + CO₂(g) + H₂O .
  • Input Parameters : Include ion activity coefficients (Debye-Hückel model), temperature, and CO₂ partial pressure. Validate against experimental solubility data .

Data Contradiction Analysis

Q. Why do some studies report magnesium carbonate as a stable product in ambient conditions, while others observe rapid hydrolysis?

  • Root Cause : Particle size and crystallinity differences. Nano-crystalline MgCO₃ (e.g., via sol-gel synthesis) is hygroscopic and reacts with atmospheric H₂O to form MgCO₃·3H₂O, whereas micron-sized, crystalline MgCO₃ (from high-temperature calcination) remains stable .
  • Resolution : Characterize materials using BET surface area analysis and TEM to correlate stability with morphology .

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